Isatoribine
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O6S.H2O/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8;/h2-4,8,15-17H,1H2,(H3,11,12,13,18);1H2/t2-,3-,4-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWQQOVSUSJJJO-QAGDRQIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173640 | |
| Record name | Isatoribine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198832-38-1 | |
| Record name | Isatoribine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198832381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isatoribine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISATORIBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85141ONN7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isatoribine: A Selective Toll-like Receptor 7 Agonist for Immune Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Isatoribine (ANA245) is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. As a guanosine (B1672433) analog, this compound activates TLR7, leading to a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This immune activation has shown therapeutic potential, particularly in the context of viral infections. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of this compound and other TLR7 agonists.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, located in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA (ssRNA) viruses.[1] The activation of TLR7 triggers a downstream signaling pathway that leads to the production of type I interferons (IFN-α/β) and other inflammatory cytokines, initiating a broad antiviral response.[2]
This compound is a synthetic guanosine analog that has been identified as a selective agonist of TLR7.[3][4] Its ability to stimulate the immune system has been investigated for the treatment of chronic viral infections, most notably Hepatitis C (HCV).[3] This guide details the current understanding of this compound's pharmacology, including its signaling pathway, in vitro activity, and in vivo efficacy.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by activating the TLR7 signaling pathway. Upon binding to TLR7 in the endosome, this compound initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This is followed by the assembly of a signaling complex that includes interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6).
The activation of this complex leads to two primary downstream signaling branches:
-
Interferon Regulatory Factor 7 (IRF7) activation: The MyD88-dependent pathway leads to the activation of IRF7, a master regulator of type I interferon production. Activated IRF7 translocates to the nucleus and induces the transcription of IFN-α and IFN-β genes.
-
Nuclear Factor-kappa B (NF-κB) activation: The signaling cascade also results in the activation of the NF-κB pathway, which controls the expression of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.
The selective activation of TLR7 by this compound is considered advantageous, as dual TLR7/8 agonists may lead to a broader and potentially less desirable pro-inflammatory cytokine profile, including the induction of IL-2 and IL-8.
Quantitative Data
In Vitro Activity
Currently, specific EC50 values for this compound's activation of TLR7 are not widely available in the public domain. However, the activity of TLR7 agonists can be quantified using reporter gene assays, where cell lines expressing TLR7 and a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB promoter are utilized. The potency of the agonist is determined by measuring the dose-dependent increase in reporter gene expression.
In Vivo Efficacy in Hepatitis C Patients
A proof-of-concept clinical trial in patients with chronic Hepatitis C (genotypes 1 and non-1) demonstrated the antiviral activity of this compound. The study involved intravenous administration of this compound and showed a statistically significant reduction in plasma HCV RNA levels.
| Parameter | Value | Reference |
| Drug | This compound | |
| Dose | 800 mg | |
| Route of Administration | Intravenous | |
| Treatment Duration | 7 days | |
| Mean HCV RNA Reduction | -0.76 log10 IU/mL | |
| Range of HCV RNA Reduction | -2.85 to +0.21 log10 IU/mL | |
| Statistical Significance | P = 0.001 |
Table 1: In Vivo Antiviral Activity of this compound in Chronic Hepatitis C Patients
The reduction in viral load was correlated with the induction of immunological biomarkers, indicating a heightened antiviral state. An oral prodrug of this compound, ANA773, has also been developed and has shown to be converted to this compound in plasma.
Experimental Protocols
In Vitro TLR7 Activation Assay
This protocol outlines a general method for assessing the TLR7 agonist activity of a compound like this compound using a commercially available TLR7 reporter cell line.
Materials:
-
TLR7 reporter cell line (e.g., HEK-Blue™ hTLR7 cells)
-
Appropriate cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Reporter gene detection reagent (e.g., QUANTI-Blue™, luciferase assay substrate)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed the TLR7 reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with DMSO, if applicable) and a positive control (a known TLR7 agonist).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Signal Detection: Add the reporter gene detection reagent to the wells according to the manufacturer's instructions.
-
Measurement: Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a general method for measuring the induction of cytokines by this compound in human PBMCs.
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin
-
This compound
-
96-well cell culture plates
-
Cytokine detection assay (e.g., ELISA or multiplex immunoassay kits)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the PBMCs in complete RPMI-1640 medium and seed them into a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include an unstimulated control and a positive control (e.g., LPS or another TLR agonist).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the this compound concentration to generate dose-response curves.
Conclusion
This compound is a selective TLR7 agonist that has demonstrated the ability to activate the innate immune system and exert antiviral effects. Its mechanism of action through the MyD88-dependent signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, is well-characterized. The in vivo data from clinical trials in Hepatitis C patients supports its therapeutic potential. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other TLR7 agonists in a research and drug development setting. Further studies are warranted to fully elucidate its quantitative in vitro activity, including EC50 values and detailed cytokine profiles, as well as its selectivity against a broader range of TLRs.
References
- 1. Tickling the TLR7 to cure viral hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) [en.bio-protocol.org]
- 3. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
- 4. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) [bio-protocol.org]
Isatoribine and its Prodrugs: A Technical Overview of Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatoribine is a synthetic nucleoside analog that has been investigated for its potent antiviral and immunomodulatory properties. As a selective agonist of Toll-like receptor 7 (TLR7), this compound stimulates the innate immune system, leading to the production of endogenous interferons and other antiviral cytokines.[1][2] This mechanism of action has positioned this compound and its prodrugs as potential therapeutic agents for chronic viral infections, particularly Hepatitis C (HCV).[2][3] However, this compound itself exhibits poor oral bioavailability, which has led to the development of prodrugs such as ANA975 and ANA971 to enhance its systemic delivery.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound and its prodrugs, focusing on its mechanism of action, pharmacokinetics, and relevant clinical data.
Mechanism of Action: TLR7 Agonism
This compound's primary mechanism of action is the activation of TLR7, a pattern recognition receptor predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. Upon binding to TLR7, this compound triggers a signaling cascade that culminates in an antiviral immune response.
TLR7 Signaling Pathway
The activation of TLR7 by this compound initiates a downstream signaling pathway mediated by the adaptor protein MyD88. This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this cascade results in the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB). Activated IRF7 translocates to the nucleus and induces the transcription of type I interferons (IFN-α/β), which are critical for antiviral immunity.
Caption: this compound-induced TLR7 signaling pathway.
Prodrug Development
To overcome the poor oral bioavailability of this compound, prodrugs such as ANA975 have been developed. These compounds are chemically modified versions of the parent drug that are designed to be efficiently absorbed from the gastrointestinal tract and then converted to the active this compound in the body.
Prodrug Activation of ANA975
ANA975 is converted to this compound through a two-step metabolic process. The first step involves hydrolysis by esterases, followed by oxidation by aldehyde oxidase. This conversion is rapid and extensive, leading to high systemic levels of this compound after oral administration of the prodrug.
Caption: Metabolic activation of ANA975.
Pharmacological Data
The following tables summarize the available quantitative pharmacological data for this compound and its prodrug, ANA975.
Table 1: Clinical Efficacy of Intravenous this compound in HCV Patients
| Parameter | Value | Reference |
| Drug | This compound | |
| Dose | 800 mg once daily | |
| Administration | Intravenous infusion | |
| Duration | 7 days | |
| Patient Population | 12 patients with chronic HCV | |
| Mean HCV RNA Reduction | -0.76 log10 units | |
| Range of HCV RNA Reduction | -2.85 to +0.21 log10 units | |
| Statistical Significance | P = 0.001 |
Table 2: Pharmacokinetics of this compound following Oral ANA975 Administration in Healthy Volunteers
| Parameter | Value | Reference |
| Drug | ANA975 (oral prodrug) | |
| Dose of ANA975 | 400 mg, 800 mg, 1200 mg (single dose) | |
| Resulting this compound Cmax | Typically occurred within 1 hour post-dose | |
| This compound AUC (at 1200 mg ANA975 dose)1 | Range: 23-40 mgh/L; Median: 27 mgh/L | |
| Bioavailability of this compound from ANA975 | Very high | |
| Comparison to IV Isatoribine2 | Similar AUC values at comparable molar doses |
1 The 1200 mg dose of ANA975 has an this compound content of 988 mg. 2 Compared to a daily 1-hour IV infusion of 800 mg this compound (first dose AUC range 19-38, median 24 mg*h/L).
Experimental Protocols
Detailed experimental protocols from the specific clinical trials are often proprietary. However, the following sections describe the standard methodologies for the key assays used to evaluate the pharmacological effects of this compound.
HCV RNA Quantification by Real-Time Reverse Transcription PCR (RT-qPCR)
This assay is used to measure the viral load in plasma or serum samples from patients.
Objective: To quantify the amount of HCV RNA in a biological sample.
Methodology:
-
RNA Extraction: Viral RNA is extracted from patient plasma or serum using a commercial kit, such as one based on silica-based spin column chromatography.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers targeting a conserved region of the HCV genome.
-
Real-Time PCR: The cDNA is then amplified in a real-time PCR instrument using specific primers and a fluorescently labeled probe. The instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.
-
Quantification: A standard curve is generated using known concentrations of HCV RNA standards. The HCV RNA concentration in the patient sample is determined by comparing its amplification signal to the standard curve.
Example of a Commercial Assay: The COBAS AmpliPrep/COBAS TaqMan HCV Test is an example of a fully automated system for HCV RNA quantification. It integrates sample preparation, reverse transcription, and real-time PCR amplification and detection. The assay typically has a broad dynamic range for quantification.
2',5'-Oligoadenylate Synthetase (OAS) Activity Assay
This assay measures the activity of OAS, an interferon-inducible enzyme that is a marker of the host's antiviral response.
Objective: To determine the enzymatic activity of 2',5'-OAS in patient samples (e.g., whole blood lysates).
Methodology:
-
Sample Preparation: Whole blood is collected, and peripheral blood mononuclear cells (PBMCs) can be isolated, or whole blood lysates can be prepared.
-
Enzyme Reaction: The sample is incubated with ATP and a dsRNA mimic (e.g., poly(I:C)) to activate the OAS enzyme. Activated OAS synthesizes 2',5'-oligoadenylates (2-5A) from ATP.
-
Detection of 2-5A: The amount of 2-5A produced is quantified. This can be done using various methods, including:
-
Radioimmunoassay (RIA): A competitive binding assay using a radiolabeled 2-5A tracer and a specific antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Similar to RIA but uses an enzyme-linked antibody for detection.
-
High-Performance Liquid Chromatography (HPLC): Separates and quantifies the different 2-5A oligomers.
-
-
Data Analysis: The OAS activity is expressed as the amount of 2-5A produced per unit of time per amount of protein in the sample.
Conclusion
This compound is a potent TLR7 agonist that stimulates the innate immune system to exert antiviral effects. While its poor oral bioavailability has been a limitation, the development of prodrugs like ANA975 has demonstrated a viable approach to achieving clinically relevant systemic exposures of this compound through oral administration. The available clinical data, although limited, suggests that this compound can significantly reduce HCV viral load. Further research and development in this area could lead to novel immunomodulatory therapies for viral diseases.
References
- 1. Pharmacokinetics, Safety, and Tolerability of the this compound Oral Prodrug ANA975 in a Phase I Heakthy Volunteer Study [natap.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Isatoribine: An In-Depth Technical Guide on its In Vitro and In Vivo Antiviral Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatoribine (ANA245), a guanosine (B1672433) analog, has been investigated for its antiviral properties. It functions as a selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[1][2] Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons and other cytokines, leading to an antiviral state.[1][2] This technical guide provides a comprehensive overview of the available in vitro and in vivo data on the antiviral effects of this compound, with a focus on its activity against Hepatitis C Virus (HCV) and other viruses. While this compound has shown promise in in vivo settings through immunomodulation, it is noteworthy that it appears to lack direct virus-inhibitory properties in standard in vitro assays.[2]
In Vitro Studies
A thorough review of publicly available scientific literature reveals a notable absence of quantitative in vitro antiviral data for this compound, such as 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI). This is likely because this compound's primary mechanism of action is the stimulation of an innate immune response rather than direct inhibition of viral replication. Standard in vitro antiviral assays using cell lines often do not fully recapitulate the complex immune interactions that occur in vivo. Therefore, the lack of reported in vitro efficacy is consistent with its classification as an immune modulator.
Table 1: Summary of In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 | CC50 | Selectivity Index (SI) | Reference |
| Various | Not Applicable | Not Applicable | Data not available | Data not available | Data not available |
Despite extensive searches of scientific literature, no specific EC50, CC50, or SI values for this compound against any virus in vitro could be identified. One study explicitly states that this compound "lacks virus-inhibitory properties in vitro".
In Vivo Studies
In contrast to the in vitro data, this compound has demonstrated significant antiviral effects in both preclinical animal models and human clinical trials, primarily through the induction of an antiviral immune response.
Preclinical In Vivo Studies
Early studies using the alternative name for this compound, 7-thia-8-oxoguanosine, revealed broad-spectrum antiviral activity in rodent models.
Table 2: Summary of Preclinical In Vivo Antiviral Activity of this compound (7-thia-8-oxoguanosine)
| Virus | Animal Model | This compound Dosage | Administration Route | Key Findings | Reference(s) |
| Semliki Forest virus, San Angelo virus, Banzi virus, Encephalomyocarditis virus | Mice | 50-200 mg/kg | Intraperitoneal | Significant protection from death when administered 1 day before virus inoculation. | |
| Rat coronavirus | Suckling rats | 50-200 mg/kg | Intranasal challenge, IP drug admin. | Effective against intranasal challenge, with activity present when treatment started up to 4 hours post-inoculation. | |
| Herpes simplex virus type 2 | Mice | 50-200 mg/kg | Intraperitoneal | Moderately effective. | |
| Vesicular stomatitis virus | Mice | 50-200 mg/kg | Intranasal challenge, IP drug admin. | Moderately effective. | |
| Punta Toro virus | Mice | 12.5-100 mg/kg/day | Intraperitoneal | Significant prophylactic and therapeutic protection from death; reduced liver damage and viral titers. | |
| Herpes type 1, Murine cytomegalovirus | Mice | 50-200 mg/kg | Intraperitoneal | Protection observed against both viruses. | |
| Human coronavirus (encephalitis model) | Mice | 50-200 mg/kg | Intracerebral challenge, IP drug admin. | Protection observed against encephalitis. |
Clinical In Vivo Studies: Hepatitis C Virus
A key proof-of-concept study by Horsmans et al. (2005) evaluated the antiviral effect of this compound in patients with chronic Hepatitis C.
Table 3: Summary of this compound Clinical Trial in Chronic Hepatitis C Patients
| Study Phase | Number of Patients | This compound Dosage | Treatment Duration | Key Findings | Reference |
| Phase I | 12 | 800 mg once daily | 7 days | - Significant reduction of plasma HCV RNA (mean, -0.76 log10 units; range, -2.85 to +0.21 log10 units; P = .001).- Viral load reduction observed in patients with genotype 1 and non-genotype 1 HCV.- Reduction in viral load correlated with induction of 2',5'-oligoadenylate synthetase, a marker of an antiviral state.- Treatment was well-tolerated with mild to moderate adverse events. |
Mechanism of Action: TLR7 Signaling Pathway
This compound's antiviral activity is mediated through its agonistic effect on Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a common component of many viruses. Upon binding of this compound, TLR7 initiates a downstream signaling cascade.
Experimental Protocols
In Vivo Clinical Trial for HCV (Horsmans et al., 2005)
-
Study Design: A proof-of-concept, open-label, multicenter study.
-
Patient Population: 12 patients with chronic HCV infection who had not received prior antiviral treatment. Patients had to have a plasma HCV RNA level > 100,000 IU/mL and elevated alanine (B10760859) aminotransferase (ALT) levels.
-
Treatment Regimen: Patients received an 800 mg intravenous infusion of this compound once daily for 7 consecutive days.
-
Efficacy Assessment: Plasma HCV RNA levels were quantified using the Roche COBAS AMPLICOR HCV MONITOR Test, v2.0.
-
Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Pharmacodynamic Assessment: Induction of 2',5'-oligoadenylate synthetase (OAS1) activity in whole blood was measured as a biomarker of the host antiviral response.
General Protocol for In Vivo Murine Antiviral Studies
The following is a generalized protocol based on the studies with 7-thia-8-oxoguanosine.
-
Animal Models: Typically, specific pathogen-free mice (e.g., Swiss Webster, BALB/c) or suckling rats are used, depending on the virus being studied.
-
Virus Challenge: Animals are inoculated with a lethal dose of the virus via a relevant route (e.g., intraperitoneal, intranasal, intracerebral).
-
Drug Administration: this compound is administered, usually via intraperitoneal injection, at doses ranging from 12.5 to 200 mg/kg/day. Treatment can be prophylactic (before virus challenge) or therapeutic (after virus challenge).
-
Efficacy Endpoints:
-
Mortality: The number of surviving animals is recorded daily.
-
Viral Load: Virus titers in serum and target organs (e.g., liver, brain) are determined at specific time points post-infection using plaque assays or other viral quantification methods.
-
Pathology: Reduction in disease-specific symptoms (e.g., liver icterus) and histopathological changes in target organs.
-
Biomarkers: Measurement of serum enzyme levels (e.g., ALT, AST) and interferon levels.
-
Conclusion
This compound is a TLR7 agonist that has demonstrated significant in vivo antiviral activity against a range of viruses, most notably HCV. Its mechanism of action is indirect, relying on the stimulation of the host's innate immune system to create an antiviral state. The lack of direct in vitro antiviral activity underscores its role as an immunomodulatory agent. While the development of this compound for HCV was discontinued, the data from these studies provide valuable insights into the potential of TLR7 agonists as a class of antiviral therapeutics. Further research could explore the efficacy of this compound or its analogs against other viral infections where an enhanced innate immune response would be beneficial.
References
Isatoribine: A Technical Guide to its Potential Applications in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatoribine, a selective agonist of Toll-like receptor 7 (TLR7), has garnered attention for its immunomodulatory properties.[1][2][3] While its clinical development has primarily focused on infectious diseases such as Hepatitis C, the underlying mechanism of action holds significant promise for applications in oncology.[1][2] This technical guide provides an in-depth overview of this compound's core mechanism, potential therapeutic strategies in cancer, and relevant experimental considerations for researchers in drug development.
Introduction: The Role of TLR7 Agonists in Cancer Immunotherapy
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7, located in the endosomal compartment of immune cells like dendritic cells (DCs), B cells, and macrophages, recognizes single-stranded RNA viruses. Its activation triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This, in turn, stimulates a broad anti-tumor immune response, including the activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). The immunomodulatory effects of TLR7 agonists make them an attractive therapeutic strategy for various cancers.
This compound is a guanosine (B1672433) analog that acts as a selective agonist for TLR7. Its ability to stimulate the immune system has been demonstrated in both preclinical and clinical settings, primarily in the context of viral infections. This guide will explore the translation of these properties to the field of oncology research.
Mechanism of Action: The this compound-Induced TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by activating the TLR7 signaling pathway within immune cells. Upon binding to TLR7 in the endosome, this compound initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This triggers a downstream signaling cascade involving the IRAK (IL-1R-associated kinase) complex and TRAF6 (TNF receptor-associated factor 6). Ultimately, this pathway culminates in the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB).
The activation of IRF7 is primarily responsible for the robust production of type I interferons (IFN-α and IFN-β), which have potent anti-proliferative and pro-apoptotic effects on tumor cells and can enhance the cytotoxic activity of immune cells. The activation of NF-κB leads to the transcription of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and co-stimulatory molecules that are critical for the recruitment and activation of various immune cell populations, fostering a robust anti-tumor microenvironment.
Potential Applications in Oncology
The immunostimulatory properties of this compound suggest several potential applications in oncology research and therapy:
-
Monotherapy: In cancers with a low immunogenic profile, this compound could potentially be used as a monotherapy to "awaken" the immune system and induce an anti-tumor response. This may be particularly relevant in hematological malignancies where immune cells are more readily accessible.
-
Combination Therapy: this compound holds significant promise as part of a combination therapy regimen.
-
With Checkpoint Inhibitors: By promoting the infiltration and activation of T cells within the tumor microenvironment, this compound could enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) in patients who are non-responsive or have developed resistance.
-
With Chemotherapy or Radiotherapy: Conventional cancer therapies can induce immunogenic cell death, releasing tumor antigens. This compound could act as an adjuvant, amplifying the subsequent immune response against these antigens.
-
With Targeted Therapies: Combining this compound with targeted agents may offer a dual approach of directly inhibiting tumor growth and simultaneously stimulating an immune attack.
-
-
Vaccine Adjuvant: The ability of this compound to activate dendritic cells and promote a Th1-biased immune response makes it a strong candidate as an adjuvant for therapeutic cancer vaccines, enhancing the magnitude and durability of the vaccine-induced anti-tumor T cell response.
Quantitative Data
While specific quantitative data for this compound in oncology clinical trials is not yet available, a proof-of-concept study in patients with chronic Hepatitis C virus (HCV) infection provides valuable insight into its in vivo activity and dosage.
Table 1: Clinical Trial Data for this compound in Chronic Hepatitis C Infection
| Parameter | Value | Reference |
| Drug | This compound | |
| Indication | Chronic Hepatitis C Virus (HCV) Infection | |
| Dosage | 800 mg | |
| Route of Administration | Intravenous | |
| Treatment Duration | Once daily for 7 days | |
| Primary Endpoint | Change in plasma HCV RNA | |
| Mean Reduction in HCV RNA | -0.76 log10 units | |
| Range of Reduction in HCV RNA | -2.85 to +0.21 log10 units | |
| Statistical Significance (P-value) | P = 0.001 |
Note: This data is from a study on viral infection and should be interpreted with caution in the context of oncology. However, it demonstrates the potent in vivo immunostimulatory effect of this compound.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the use of this compound in oncology research are not extensively published. However, based on standard methodologies for evaluating immunomodulatory agents in cancer, the following general protocols can be adapted.
In Vitro Assessment of this compound's Immunostimulatory Activity
Objective: To determine the ability of this compound to activate immune cells and induce cytokine production.
Methodology:
-
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or isolated immune cell populations (e.g., plasmacytoid dendritic cells, B cells) in appropriate media.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for 24-48 hours. A vehicle control (e.g., DMSO) should be included.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of key cytokines such as IFN-α, TNF-α, IL-6, and IL-12 using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
-
Flow Cytometry: Analyze the expression of activation markers (e.g., CD80, CD86, HLA-DR) on the surface of dendritic cells or other antigen-presenting cells by flow cytometry.
In Vivo Evaluation of this compound's Anti-Tumor Efficacy
Objective: To assess the anti-tumor activity of this compound in a preclinical animal model of cancer.
Methodology:
-
Animal Model: Utilize a relevant syngeneic mouse tumor model (e.g., B16 melanoma, CT26 colon carcinoma) in immunocompetent mice (e.g., C57BL/6, BALB/c).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment Regimen: Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups: vehicle control, this compound monotherapy, and potentially combination therapy groups (e.g., this compound + anti-PD-1). Administer this compound via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors and spleens.
-
Tumor Analysis: Analyze the tumor microenvironment for immune cell infiltration (e.g., CD8+ T cells, NK cells) by immunohistochemistry or flow cytometry.
-
Spleen Analysis: Analyze splenocytes for systemic immune activation and the presence of tumor-specific T cells using an ELISpot assay.
-
Conclusion and Future Directions
This compound, as a selective TLR7 agonist, presents a compelling rationale for its investigation in oncology. Its ability to potently activate the innate immune system and drive a subsequent adaptive anti-tumor response positions it as a promising candidate for monotherapy in immunologically "cold" tumors and, more significantly, as a key component of combination immunotherapies.
Future research should focus on:
-
Preclinical Oncology Studies: Conducting comprehensive in vitro and in vivo studies to establish the efficacy of this compound in various cancer models and to identify potential predictive biomarkers of response.
-
Combination Strategies: Systematically evaluating this compound in combination with other immunotherapies, chemotherapies, and targeted agents to identify synergistic interactions.
-
Clinical Translation: Designing and initiating early-phase clinical trials to evaluate the safety, tolerability, and preliminary efficacy of this compound in cancer patients, both as a monotherapy and in combination regimens.
The exploration of this compound in oncology research holds the potential to unlock new therapeutic avenues and improve outcomes for cancer patients by harnessing the power of the innate immune system.
References
Methodological & Application
Application Notes and Protocols for Isatoribine Dosage and Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Dosage of TLR7 Agonists in Murine Models
The following table summarizes dosages and administration routes for various TLR7 agonists used in murine models for anti-tumor and antiviral research. This data can serve as a starting point for determining the optimal dosage of isatoribine.
| TLR7 Agonist | Dosage | Mouse Strain | Administration Route | Application |
| Resiquimod (R848) | 20 µ g/mouse | C57BL/6 | Intraperitoneal (i.p.) | Lung Cancer |
| 80 µ g/mouse | C57BL/6 | Intraperitoneal (i.p.) | Lung Cancer | |
| 3 mg/kg | - | Retro-orbital | Pancreatic Cancer | |
| 50 µg (~2 mg/kg) | C57BL | Intraperitoneal (i.p.) | Immune Stimulation | |
| 100 µg (~4 mg/kg) | C57BL | Intraperitoneal (i.p.) | Immune Stimulation | |
| Loxoribine | 2-3 mg/mouse | - | Subcutaneous (s.c.) or Intravenous (i.v.) | NK Cell Activation |
| 8-10 mg/mouse | - | Oral | NK Cell Activation | |
| Gardiquimod | 1 mg/kg | - | Peritumoral injection | Melanoma |
| 1 µg/ml (in vitro) | - | - | Splenocyte Activation |
Experimental Protocols
General Protocol for the Administration of a TLR7 Agonist in a Murine Model
This protocol provides a generalized methodology for the administration of a TLR7 agonist, which can be adapted for this compound.
1. Materials:
-
TLR7 Agonist (e.g., this compound)
-
Sterile, endotoxin-free vehicle (e.g., Phosphate-Buffered Saline (PBS), Saline, or a suitable oil-based vehicle like sesame oil)
-
Syringes and needles of appropriate gauge (e.g., 27.5 gauge)
-
Murine model (e.g., C57BL/6, BALB/c)
-
Personal Protective Equipment (PPE)
2. Preparation of the Dosing Solution:
-
Aseptically prepare the dosing solution. For instance, Resiquimod (R848) has been dissolved in endotoxin-free water to a concentration of 1 mg/mL.
-
The final concentration should be calculated based on the desired dose and the volume to be administered.
-
Ensure the solution is well-mixed before administration.
3. Animal Handling and Administration:
-
All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
-
The choice of administration route will depend on the experimental design. Common routes for systemic delivery of TLR7 agonists include:
-
Intraperitoneal (i.p.) injection: A common and effective route for systemic administration.
-
Intravenous (i.v.) injection: For rapid and widespread distribution.
-
Subcutaneous (s.c.) injection: For slower, more sustained release.
-
Oral gavage: For oral administration, though bioavailability may vary.
-
-
For localized treatment, such as in tumor models, peritumoral or intratumoral injections can be utilized.
4. Dosing Schedule:
-
The dosing schedule will vary depending on the specific aims of the study.
-
For acute immune activation, a single dose may be sufficient.
-
For chronic models, such as cancer therapy studies, repeated dosing may be necessary. For example, R848 has been administered every other day.
-
It is crucial to monitor the animals for any adverse effects, as high doses of TLR7 agonists can induce toxicity.
5. Post-Administration Monitoring:
-
Monitor the animals for clinical signs of immune activation, which can include transient weight loss and changes in body temperature.
-
At the experimental endpoint, tissues can be collected for analysis of immune cell activation, cytokine production, viral load, or tumor growth, depending on the study's objectives.
Mandatory Visualization
TLR7 Signaling Pathway
Caption: TLR7 signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Administration of this compound
References
Application Notes and Protocols for Isatoribine in Peripheral Blood Mononuclear Cell (PBMC) Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatoribine is a selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1] Activation of TLR7 in immune cells, particularly plasmacytoid dendritic cells (pDCs) and B lymphocytes within the peripheral blood mononuclear cell (PBMC) population, triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This immunostimulatory activity has positioned this compound and other TLR7 agonists as potential therapeutics for viral infections and oncology.[2][3]
These application notes provide a comprehensive protocol for the in vitro use of this compound in human PBMC cultures. The document outlines methods for PBMC isolation and culture, this compound treatment, and subsequent analysis of cellular responses, including cytokine production and cell viability. Furthermore, it presents a detailed visualization of the TLR7 signaling pathway to facilitate a deeper understanding of this compound's mechanism of action.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on cytokine production and cell viability in human PBMC cultures. The data presented here is a representative compilation based on typical responses observed with TLR7 agonists. Actual results may vary depending on the donor, specific experimental conditions, and the assay used.
Table 1: this compound-Induced Cytokine Production in Human PBMCs
| This compound Concentration (µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 0 (Unstimulated Control) | < 20 | < 50 | < 50 |
| 0.1 | 100 - 300 | 50 - 150 | 50 - 200 |
| 1 | 500 - 1500 | 200 - 600 | 200 - 800 |
| 10 | 2000 - 5000 | 800 - 2000 | 1000 - 3000 |
| 50 | 3000 - 8000 | 1500 - 4000 | 2000 - 6000 |
Table 2: Effect of this compound on PBMC Viability
| This compound Concentration (µM) | Cell Viability (%) | Notes |
| 0 | > 95% | Unstimulated control |
| 1 | > 95% | No significant cytotoxicity observed |
| 10 | > 90% | Minimal to no cytotoxicity |
| 50 | 80 - 90% | Potential for mild cytotoxicity at higher concentrations |
| 100 | 70 - 85% | Increased cytotoxicity may be observed |
| IC50 (µM) | > 100 | The half-maximal inhibitory concentration (IC50) for this compound on PBMC viability is generally high, indicating low cytotoxicity at typical effective concentrations. |
Experimental Protocols
Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs from human whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma, a "buffy coat" of PBMCs, the Ficoll-Paque™ PLUS, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
In Vitro Stimulation of PBMCs with this compound
This protocol outlines the stimulation of isolated PBMCs with this compound to induce cytokine production.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium)
-
96-well cell culture plates
Procedure:
-
Resuspend the PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium at 2x the final desired concentrations.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours, depending on the specific cytokine being measured.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis. Store supernatants at -80°C if not analyzed immediately.
Cytokine Analysis
Cytokine levels in the collected supernatants can be quantified using various immunoassays.
Recommended Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., IFN-α, TNF-α, IL-6).
-
Follow the manufacturer's instructions for the assay procedure, including the preparation of standards, samples, and controls.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
PBMC Viability Assay
This protocol assesses the cytotoxic effect of this compound on PBMCs.
Recommended Method: MTT Assay
-
Following the stimulation protocol (Section 2), after the desired incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the unstimulated control.
Visualizations
This compound-Induced TLR7 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound binding to TLR7 in a plasmacytoid dendritic cell.
Experimental Workflow for this compound Treatment of PBMCs
The following diagram outlines the key steps in the experimental workflow for assessing the effects of this compound on PBMCs.
References
- 1. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tickling the TLR7 to cure viral hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR7 Agonist Increases Responses of Hepatitis B Virus-Specific T Cells and Natural Killer Cells in Patients With Chronic Hepatitis B Treated With Nucleos(T)Ide Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TLR7 Function in Dendritic Cells Using Isatoribine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded viral RNA. Its activation in dendritic cells (DCs), particularly plasmacytoid DCs (pDCs), triggers a potent antiviral state characterized by the production of type I interferons (IFN) and other pro-inflammatory cytokines, as well as the upregulation of co-stimulatory molecules, leading to the priming of adaptive immune responses. Isatoribine (also known as ANA245) is a guanosine (B1672433) analog that acts as a selective agonist for TLR7, making it a valuable tool for studying TLR7-mediated signaling pathways and the subsequent activation of dendritic cells.[1][2] These application notes provide a comprehensive guide to utilizing this compound for in vitro studies of TLR7 function in human dendritic cells.
Mechanism of Action of this compound
This compound activates the TLR7 signaling cascade within the endosomes of dendritic cells. This activation leads to the recruitment of the adaptor protein MyD88, which in turn initiates a signaling cascade involving IRAK4, TRAF6, and ultimately the activation of transcription factors such as IRF7 and NF-κB.[3] The activation of IRF7 is paramount for the robust production of IFN-α, a hallmark of pDC activation.[1] NF-κB activation leads to the expression of various pro-inflammatory cytokines and chemokines. The culmination of these signaling events is the maturation of dendritic cells, enhancing their ability to present antigens and activate T cells.
Data Presentation
The following tables provide a representative overview of the expected dose-dependent effects of a TLR7 agonist like this compound on human monocyte-derived dendritic cells (mo-DCs) and plasmacytoid dendritic cells (pDCs). Note: Specific quantitative data for this compound is limited in publicly available literature; therefore, these tables present expected trends and example data based on the activity of potent TLR7 agonists. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific experimental system.
Table 1: Dose-Dependent Effect of a TLR7 Agonist on Cytokine Production by Human pDCs
| TLR7 Agonist Conc. (µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 0 (Unstimulated) | < 10 | < 20 | < 20 |
| 0.1 | 250 ± 50 | 100 ± 20 | 50 ± 10 |
| 1 | 1500 ± 200 | 400 ± 50 | 200 ± 30 |
| 10 | 5000 ± 500 | 800 ± 100 | 500 ± 60 |
| 20 | 4800 ± 450 | 750 ± 90 | 480 ± 55 |
Table 2: Dose-Dependent Effect of a TLR7 Agonist on Maturation Marker Expression on Human mo-DCs
| TLR7 Agonist Conc. (µM) | % CD86+ Cells | MFI of HLA-DR | % CD83+ Cells |
| 0 (Unstimulated) | 15 ± 5 | 5000 ± 1000 | 5 ± 2 |
| 0.1 | 30 ± 7 | 8000 ± 1200 | 15 ± 4 |
| 1 | 60 ± 10 | 15000 ± 2000 | 40 ± 8 |
| 10 | 85 ± 8 | 25000 ± 3000 | 70 ± 10 |
| 20 | 82 ± 9 | 24000 ± 2800 | 68 ± 12 |
(MFI = Mean Fluorescence Intensity)
Experimental Protocols
Protocol 1: Isolation and Culture of Human Monocyte-Derived Dendritic Cells (mo-DCs)
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
CD14 MicroBeads (for monocyte isolation)
-
This compound
Procedure:
-
Monocyte Isolation: Isolate CD14+ monocytes from human PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads according to the manufacturer's protocol.
-
Differentiation of mo-DCs:
-
Culture the isolated CD14+ monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL recombinant human GM-CSF, and 25 ng/mL recombinant human IL-4.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
On day 3, add fresh medium containing GM-CSF and IL-4.
-
On day 5 or 6, the immature mo-DCs are ready for stimulation.
-
-
Stimulation with this compound:
-
Harvest the immature mo-DCs and resuspend them in fresh culture medium.
-
Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) to the wells. Include an unstimulated control (vehicle only).
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Analysis:
-
After incubation, harvest the cells for flow cytometry analysis of maturation markers (Protocol 3).
-
Collect the culture supernatants for cytokine analysis by ELISA (Protocol 4).
-
Protocol 2: Isolation and Stimulation of Human Plasmacytoid Dendritic Cells (pDCs)
Materials:
-
Human PBMCs
-
pDC Isolation Kit (e.g., by magnetic-activated cell sorting)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human Interleukin-3 (IL-3)
-
This compound
Procedure:
-
pDC Isolation: Isolate pDCs from human PBMCs using a pDC isolation kit according to the manufacturer's instructions.
-
Cell Culture and Stimulation:
-
Culture the isolated pDCs at a density of 1 x 10^5 cells/well in a 96-well U-bottom plate in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL recombinant human IL-3.
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) to the wells. Include an unstimulated control.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Analysis:
-
After incubation, centrifuge the plate and collect the supernatants for IFN-α analysis by ELISA (Protocol 4).
-
Protocol 3: Flow Cytometry Analysis of Dendritic Cell Maturation Markers
Materials:
-
Stimulated and unstimulated dendritic cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human:
-
CD11c (for mo-DCs)
-
CD123 (for pDCs)
-
HLA-DR
-
CD80
-
CD86
-
CD83
-
-
Isotype control antibodies
Procedure:
-
Harvest the dendritic cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Protocol 4: ELISA for Cytokine Quantification
Materials:
-
Culture supernatants from stimulated and unstimulated dendritic cells
-
ELISA kits for human IFN-α, TNF-α, IL-6, and IL-12p70
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the culture supernatants and standards to the wells.
-
Incubate and then wash the plate.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate and wash.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Visualizations
Caption: TLR7 Signaling Pathway in Dendritic Cells.
Caption: Experimental Workflow for Studying this compound Effects on DCs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR2 and TLR7 mediate distinct immunopathological and antiviral plasmacytoid dendritic cell responses to SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
Isatoribine: A Versatile Tool for Interrogating Antiviral Immune Responses
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatoribine, a guanosine (B1672433) analog, is a selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.[1] TLR7 is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, where it recognizes single-stranded viral RNA (ssRNA). Activation of TLR7 by this compound mimics a viral infection, triggering a potent downstream signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This robust immune activation makes this compound a valuable tool for investigating the intricacies of antiviral immune responses, both in vitro and in vivo. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in studying antiviral immunity.
Mechanism of Action
This compound exerts its potent immunostimulatory effects by directly binding to and activating TLR7 within the endosomal compartment of immune cells. This binding event initiates a signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. The subsequent recruitment and activation of downstream signaling molecules, including interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6), lead to the activation of two major transcription factor pathways:
-
Interferon Regulatory Factor (IRF) Pathway: This pathway, particularly through the activation of IRF7, is crucial for the robust production of type I interferons (IFN-α and IFN-β).[2] These interferons play a central role in establishing an antiviral state in neighboring cells and in activating a broader immune response.
-
Nuclear Factor-kappa B (NF-κB) Pathway: Activation of NF-κB leads to the transcription of a wide array of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12. These cytokines contribute to the recruitment and activation of various immune cells, including natural killer (NK) cells and T cells, thereby enhancing the overall antiviral response.
The precise mechanism by which this compound reduces viral load is thought to involve a combination of these effects, including the direct antiviral activity of interferons, modulation of innate immunity, and the enhancement of cellular immune responses.[1]
Signaling Pathway of this compound via TLR7
Caption: this compound activates TLR7 in the endosome, leading to the production of interferons and cytokines.
Data Presentation: In Vivo Antiviral Activity
A proof-of-concept clinical study in patients with chronic Hepatitis C virus (HCV) infection demonstrated the in vivo antiviral efficacy of this compound.
| Parameter | Value | Reference |
| Drug | This compound | [3] |
| Dosage | 800 mg, intravenous, once-daily for 7 days | [3] |
| Patient Population | 12 patients with chronic HCV infection | |
| Mean Plasma HCV RNA Reduction | -0.76 log10 units (p = 0.001) | |
| Range of HCV RNA Reduction | -2.85 to +0.21 log10 units | |
| Correlation | Viral load reduction correlated with induction of 2',5'-oligoadenylate synthetase levels |
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound in key in vitro experiments to investigate antiviral immune responses. Researchers should optimize concentrations and incubation times for their specific experimental systems.
Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Cytokine Profiling
This protocol describes the stimulation of human PBMCs with this compound to induce the production of interferons and other cytokines.
Materials:
-
This compound
-
Human PBMCs, isolated from healthy donors
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Reagents for cytokine quantification (e.g., ELISA or multiplex bead array kits for IFN-α, IFN-γ, TNF-α, IL-6)
-
Plate reader
Procedure:
-
PBMC Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium. Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Cell Seeding: Adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
This compound Preparation and Stimulation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water, as per manufacturer's instructions). Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (a suggested starting range is 0.1 to 10 µM). Add 100 µL of the this compound dilutions to the respective wells in triplicate. For the unstimulated control, add 100 µL of medium without this compound.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until cytokine analysis.
-
Cytokine Quantification: Measure the concentration of IFN-α, IFN-γ, TNF-α, and IL-6 in the supernatants using ELISA or a multiplex bead array assay according to the manufacturer's instructions.
Experimental Workflow for PBMC Stimulation and Cytokine Analysis
Caption: Workflow for stimulating PBMCs with this compound and subsequent cytokine analysis.
Protocol 2: In Vitro Antiviral Assay - Cytopathic Effect (CPE) Inhibition Assay
This protocol assesses the antiviral activity of this compound by measuring its ability to protect cells from virus-induced cell death.
Materials:
-
This compound
-
Susceptible host cell line (e.g., Vero, A549, Huh-7)
-
Virus stock with a known titer (e.g., Vesicular Stomatitis Virus, Encephalomyocarditis Virus, Hepatitis C Virus replicon system)
-
Complete cell culture medium
-
96-well cell culture plates
-
CO2 incubator
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the host cell line into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Once the cells are confluent, remove the growth medium and add 100 µL of the this compound dilutions to the wells in triplicate. Include a "cells only" control (no virus, no compound) and a "virus control" (virus, no compound).
-
Incubation (Pre-treatment): Incubate the plate for 18-24 hours at 37°C to allow for the induction of an antiviral state by this compound.
-
Virus Infection: Following the pre-treatment incubation, add a predetermined amount of virus (e.g., a multiplicity of infection of 0.01 to 0.1) to all wells except the "cells only" control.
-
Incubation (Infection): Incubate the plate at 37°C until the "virus control" wells show approximately 80-100% CPE (typically 2-5 days, depending on the virus).
-
Quantification of Cell Viability: Assess cell viability using a suitable reagent according to the manufacturer's protocol. For example, with Neutral Red, the cells are incubated with the dye, which is then extracted, and the absorbance is read.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the "cells only" and "virus" controls. Determine the 50% effective concentration (EC50) of this compound, which is the concentration that protects 50% of the cells from virus-induced CPE.
Logical Relationship in CPE Inhibition Assay
Caption: this compound induces an antiviral state, inhibiting viral replication and protecting cells from CPE.
Conclusion
This compound is a powerful research tool for dissecting the complex interplay between TLR7 signaling and the host antiviral immune response. Its ability to potently induce type I interferons and other pro-inflammatory cytokines provides a robust system for studying the molecular and cellular mechanisms of innate and adaptive immunity to viral pathogens. The protocols outlined in these application notes offer a starting point for researchers to explore the diverse applications of this compound in the fields of virology, immunology, and drug development.
References
Application Notes: Isatoribine in High-Throughput Screening for Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatoribine is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.[1] Activation of TLR7 in immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells, triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This robust immune response makes TLR7 an attractive target for the development of novel immunomodulators for various therapeutic areas, including viral infections and oncology. High-throughput screening (HTS) plays a crucial role in identifying new chemical entities that can modulate the TLR7 pathway. This compound serves as an essential tool in these screens, acting as a reference agonist to validate assay performance and quantify the activity of test compounds.
These application notes provide detailed protocols for two primary HTS assays for the identification and characterization of TLR7-targeting immunomodulators: a cell-based reporter gene assay and a more physiologically relevant cytokine release assay using human peripheral blood mononuclear cells (PBMCs).
Mechanism of Action: this compound and TLR7 Signaling
This compound, a guanosine (B1672433) analog, binds to the endosomal TLR7, mimicking the binding of its natural ligands, single-stranded RNA (ssRNA). This binding event induces a conformational change in the receptor, leading to its dimerization and the recruitment of the adaptor protein MyD88. The formation of the Myddosome complex initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factors NF-κB and IRF7. Nuclear translocation of these factors drives the expression of genes encoding type I interferons and other inflammatory cytokines.
References
Isatoribine in Oncology: Application Notes for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatoribine (also known as ANA245) is a synthetic nucleoside analog that acts as a selective agonist for Toll-like receptor 7 (TLR7).[1] TLR7 is a component of the innate immune system, and its activation can trigger a cascade of immune responses, including the production of type I interferons and other cytokines. This immunomodulatory activity has led to the investigation of this compound and other TLR7 agonists as potential therapeutic agents for viral infections and cancer. While this compound's development has been more prominent in the context of Hepatitis C, its potential as an anti-cancer agent, primarily through immune stimulation, is a subject of scientific interest.
This document provides an overview of the available information and general protocols relevant to the in vivo study of TLR7 agonists like this compound in cancer models. Due to a lack of publicly available, detailed in vivo cancer studies specifically utilizing this compound, the following protocols are based on general methodologies for similar compounds and preclinical cancer research.
Mechanism of Action: TLR7 Agonism
This compound stimulates the immune system by binding to and activating TLR7, which is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells. This activation leads to the production of pro-inflammatory cytokines, most notably interferon-alpha (IFN-α). IFN-α has direct anti-proliferative and pro-apoptotic effects on tumor cells and can also enhance the activity of other immune cells, such as natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), which are crucial for anti-tumor immunity.
References
Flow Cytometry Analysis of Immune Cell Activation by Isatoribine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatoribine is a selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.[1][2][3] Activation of TLR7, primarily expressed in endosomes of plasmacytoid dendritic cells (pDCs) and B lymphocytes, triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[4] This initial innate response subsequently orchestrates a broader adaptive immune response, involving the activation of T cells, B cells, and Natural Killer (NK) cells.[4] this compound has been investigated for its potential as an antiviral and anticancer agent due to its ability to stimulate a potent immune response.
This document provides detailed application notes and protocols for the analysis of immune cell activation in human peripheral blood mononuclear cells (PBMCs) following stimulation with this compound, using multi-color flow cytometry.
Key Immune Cell Subsets and Activation Markers
Flow cytometry is a powerful technique to dissect the complex cellular responses induced by this compound. By using a panel of fluorescently-labeled antibodies, it is possible to identify specific immune cell populations and quantify their activation status. The table below summarizes the key immune cell subsets involved in the response to TLR7 agonists and the markers used for their identification and to assess their activation.
| Immune Cell Subset | Lineage Markers | Activation Markers (Upregulation of) |
| Plasmacytoid Dendritic Cells (pDCs) | Lin-, HLA-DR+, CD123+, CD303+ | CD80, CD86, CD40, PD-L1 |
| Myeloid Dendritic Cells (mDCs) | Lin-, HLA-DR+, CD11c+ | CD80, CD86, CD40 |
| Natural Killer (NK) Cells | CD3-, CD56+ | CD69, CD25, HLA-DR, IFN-γ |
| B Cells | CD19+ or CD20+ | CD69, CD86, IgM |
| Helper T Cells | CD3+, CD4+ | CD69, CD25, HLA-DR, IFN-γ |
| Cytotoxic T Cells | CD3+, CD8+ | CD69, CD25, HLA-DR, IFN-γ |
Lin- refers to a lineage cocktail of antibodies (e.g., against CD3, CD14, CD19, CD20, CD56) used to exclude major lineages and identify rare populations like dendritic cells.
Quantitative Analysis of Immune Cell Activation
The following tables present illustrative quantitative data on the activation of various immune cell subsets in response to a TLR7 agonist. This data is based on typical responses observed with TLR7 agonists and serves as a guide for expected outcomes with this compound.
Table 1: Activation of Dendritic Cell Subsets
| Cell Type | Marker | Unstimulated (% positive) | TLR7 Agonist (% positive) |
| pDCs | CD86 | 5.2 ± 1.5 | 45.8 ± 5.2 |
| pDCs | CD80 | 3.1 ± 1.1 | 35.2 ± 4.8 |
| mDCs | CD86 | 10.5 ± 2.1 | 55.7 ± 6.3 |
| mDCs | CD80 | 8.2 ± 1.9 | 48.9 ± 5.5 |
Table 2: Activation of NK Cells and B Cells
| Cell Type | Marker | Unstimulated (% positive) | TLR7 Agonist (% positive) |
| NK Cells | CD69 | 2.1 ± 0.8 | 25.4 ± 3.1 |
| B Cells | CD86 | 4.5 ± 1.2 | 38.7 ± 4.5 |
| B Cells | CD69 | 3.8 ± 1.0 | 30.2 ± 3.9 |
Table 3: Activation of T Cell Subsets
| Cell Type | Marker | Unstimulated (% positive) | TLR7 Agonist (% positive) |
| CD4+ T Cells | CD25 | 5.6 ± 1.3 | 15.8 ± 2.4 |
| CD4+ T Cells | CD69 | 1.8 ± 0.5 | 12.3 ± 1.9 |
| CD8+ T Cells | CD25 | 4.2 ± 1.1 | 14.1 ± 2.2 |
| CD8+ T Cells | CD69 | 1.5 ± 0.4 | 10.8 ± 1.7 |
Signaling Pathway and Experimental Workflow
This compound-Induced TLR7 Signaling Pathway
Caption: this compound-induced TLR7 signaling pathway.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Materials and Reagents
-
Human peripheral blood from healthy donors
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Brefeldin A (for intracellular cytokine staining)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Live/dead stain (e.g., Zombie Aqua™ Fixable Viability Kit)
-
Fluorochrome-conjugated monoclonal antibodies (see suggested panels below)
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™)
-
Flow cytometry staining buffer (PBS with 2% FBS and 0.05% sodium azide)
-
96-well U-bottom plates
-
Flow cytometer
Protocol for PBMC Isolation and Stimulation
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Counting and Plating: Wash the isolated PBMCs twice with PBS. Resuspend the cells in complete RPMI 1640 medium and perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using trypan blue exclusion. Plate the cells in a 96-well U-bottom plate at a density of 1 x 10^6 cells/well in 200 µL of complete RPMI 1640 medium.
-
Cell Stimulation: Prepare a stock solution of this compound. Add the desired final concentration of this compound (e.g., 1-10 µM) to the respective wells. For the unstimulated control, add the same volume of vehicle (e.g., DMSO). Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator. For intracellular cytokine analysis, add Brefeldin A (at the manufacturer's recommended concentration) for the last 4-6 hours of incubation.
Protocol for Flow Cytometry Staining
-
Cell Harvesting and Washing: After incubation, gently resuspend the cells and transfer them to FACS tubes. Wash the cells once with 2 mL of flow cytometry staining buffer by centrifuging at 400 x g for 5 minutes at 4°C.
-
Fc Receptor Blocking: Resuspend the cell pellet in 50 µL of flow cytometry staining buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Live/Dead Staining: Without washing, add 50 µL of the prepared live/dead stain and incubate for 20 minutes at room temperature in the dark. Wash the cells once with 2 mL of flow cytometry staining buffer.
-
Surface Marker Staining: Resuspend the cell pellet in 50 µL of a cocktail of fluorochrome-conjugated antibodies against surface markers (see suggested panels below). Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of flow cytometry staining buffer.
-
Fixation and Permeabilization (for intracellular staining): If performing intracellular staining, resuspend the cell pellet in 100 µL of fixation/permeabilization solution and incubate for 20 minutes at 4°C in the dark. Wash the cells once with 1 mL of 1X perm/wash buffer.
-
Intracellular Staining: Resuspend the permeabilized cells in 50 µL of a cocktail of fluorochrome-conjugated antibodies against intracellular cytokines diluted in 1X perm/wash buffer. Incubate for 30 minutes at 4°C in the dark.
-
Final Wash and Resuspension: Wash the cells once with 1 mL of 1X perm/wash buffer and then once with 2 mL of flow cytometry staining buffer. Resuspend the final cell pellet in 300 µL of flow cytometry staining buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 events) for robust analysis of rare populations.
Suggested Antibody Panels
Panel 1: Dendritic Cell and Monocyte Activation
| Target | Fluorochrome |
| Lineage Cocktail (CD3, CD19, CD20, CD56) | FITC |
| HLA-DR | PerCP-Cy5.5 |
| CD123 | PE-Cy7 |
| CD11c | APC |
| CD86 | PE |
| CD80 | BV421 |
| CD14 | BV510 |
| Live/Dead | Zombie Aqua |
Panel 2: Lymphocyte Activation (NK, B, and T cells)
| Target | Fluorochrome |
| CD3 | APC-H7 |
| CD56 | PE-Cy7 |
| CD19 | BV605 |
| CD4 | BUV395 |
| CD8 | BUV496 |
| CD69 | FITC |
| CD25 | PE |
| HLA-DR | PerCP-Cy5.5 |
| IFN-γ | APC |
| Live/Dead | Zombie Aqua |
Data Analysis
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells by excluding the cells positive for the live/dead stain.
-
Identify lymphocyte and monocyte populations based on FSC-A and side scatter area (SSC-A).
-
From the lymphocyte gate, identify T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD56+).
-
Further delineate T cells into CD4+ and CD8+ subsets.
-
To identify dendritic cells, first gate on lineage-negative, HLA-DR+ cells. Then, identify pDCs as CD123+CD11c- and mDCs as CD123-CD11c+.
-
-
Quantification: For each gated population, determine the percentage of cells expressing the activation markers of interest. The median fluorescence intensity (MFI) can also be used to quantify the level of marker expression.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize flow cytometry for the detailed analysis of immune cell activation by this compound. By employing multi-color antibody panels and robust protocols, it is possible to gain valuable insights into the immunomodulatory effects of this TLR7 agonist, which is crucial for its preclinical and clinical development.
References
- 1. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry assay and cell staining protocol [protocols.io]
- 3. CD19 controls TLR9 responses in human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex vivo stimulation of peripheral blood mononuclear cells (PBMC) for innate lymphocytes [protocols.io]
Combining Isatoribine with Other Therapies in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatoribine, a potent and selective agonist of Toll-like receptor 7 (TLR7), has garnered interest in oncology for its ability to stimulate the innate and adaptive immune systems.[1] Activation of TLR7 on immune cells, such as dendritic cells and B cells, leads to the production of pro-inflammatory cytokines and type I interferons, ultimately enhancing anti-tumor immune responses. This immunomodulatory activity provides a strong rationale for combining this compound with other cancer therapies, including chemotherapy, targeted therapy, and immune checkpoint inhibitors, to achieve synergistic anti-tumor effects. This document provides detailed application notes and experimental protocols for investigating the combination of this compound with other cancer therapies in a preclinical research setting.
Mechanism of Action: this compound and TLR7 Signaling
This compound, as a TLR7 agonist, activates downstream signaling pathways that result in a robust anti-tumor immune response. Upon binding to TLR7 within the endosomes of immune cells, this compound initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. These mediators play a crucial role in enhancing the function of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), thereby promoting tumor cell recognition and elimination.
Combination Therapy Rationale and Preclinical Data
The immunomodulatory effects of this compound can complement the mechanisms of other anti-cancer agents, leading to enhanced therapeutic efficacy.
1. Combination with Chemotherapy:
-
Rationale: Chemotherapy can induce immunogenic cell death (ICD), releasing tumor-associated antigens and damage-associated molecular patterns (DAMPs). This compound can then amplify the subsequent anti-tumor immune response by activating antigen-presenting cells that take up these antigens.
-
Preclinical Evidence (Representative Data for TLR7/8 Agonists): Studies combining TLR7/8 agonists with chemotherapeutic agents like doxorubicin (B1662922) have demonstrated synergistic effects in reducing tumor growth in preclinical models. While specific quantitative data for this compound in combination with various chemotherapies is limited in publicly available literature, the principle of combining TLR agonists with chemotherapy is well-established.
2. Combination with Targeted Therapy (e.g., BRAF/MEK Inhibitors):
-
Rationale: Targeted therapies can alter the tumor microenvironment, and in some cases, increase tumor antigen expression. Combining these agents with this compound can leverage these changes to mount a more effective anti-tumor immune attack. For instance, BRAF inhibitors have been shown to increase the expression of melanoma differentiation antigens, making tumor cells more visible to the immune system.
-
Preclinical Evidence (Representative Data for TLR7 Agonists): Preclinical studies combining BRAF and MEK inhibitors with immunotherapy have shown promise. While specific data on this compound in this context is scarce, the rationale supports its investigation in combination with targeted therapies in relevant cancer models.
3. Combination with Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1):
-
Rationale: Immune checkpoint inhibitors release the "brakes" on the immune system, allowing T cells to attack cancer cells more effectively. This compound can enhance the initial activation and priming of T cells, providing a larger and more potent pool of effector cells for checkpoint inhibitors to act upon.
-
Preclinical Evidence (Representative Data for TLR7 Agonists): Combination studies of TLR7 agonists with anti-PD-1 antibodies in murine cancer models have shown significant tumor growth inhibition and even complete tumor regression in some cases. This combination has been shown to increase the infiltration of cytotoxic T cells into the tumor microenvironment.
Quantitative Data Summary (Representative for TLR7 Agonists)
| Combination Therapy | Cancer Model | Efficacy Endpoint | Result |
| TLR7 Agonist + Anti-PD-1 | Murine Colon Carcinoma (CT26) | Tumor Growth Inhibition | Significant synergistic reduction in tumor volume compared to monotherapy. |
| TLR7 Agonist + Radiation | Murine Lymphoma | Complete Tumor Regression | 30% of mice showed complete tumor eradication. |
| Doxorubicin + Adapalene (induces ROS similar to some immune responses) | Triple-Negative Breast Cancer (TNBC) Cells | IC50 | Synergistic reduction in IC50 of Doxorubicin.[2] |
| BRAF Inhibitor (Vemurafenib) + MEK Inhibitor (Cobimetinib) | BRAF V600-mutant Melanoma | Objective Response Rate (ORR) | 87% in BRAF inhibitor-naïve patients. |
| Encorafenib (BRAFi) + Binimetinib (MEKi) | BRAF V600-mutant Melanoma | Median Progression-Free Survival (PFS) | 11.3 months in BRAF inhibitor-naïve patients. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of combining this compound with other cancer therapies.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is designed to assess the direct cytotoxic or cytostatic effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Add 100 µL of the drug solutions to the respective wells. Include wells for:
-
Vehicle control (medium with solvent)
-
This compound alone (various concentrations)
-
Chemotherapeutic agent alone (various concentrations)
-
Combination of this compound and the chemotherapeutic agent (at various concentration ratios).
-
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) values for each treatment condition.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in combination with a targeted therapy or checkpoint inhibitor in a murine tumor model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor cell line)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
This compound (formulated for in vivo administration)
-
Combination partner (e.g., anti-PD-1 antibody, BRAF inhibitor)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Inject 1 x 10⁵ to 1 x 10⁶ tumor cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare the treatment formulations according to the required dosages.
-
Administer treatments as per the planned schedule. For example:
-
This compound: Intraperitoneal (i.p.) or intravenous (i.v.) injection, e.g., twice weekly.
-
Anti-PD-1 antibody: i.p. injection, e.g., every 3-4 days.
-
Targeted therapy (e.g., BRAF inhibitor): Oral gavage, daily.
-
-
Include control groups receiving vehicle and each monotherapy.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.
-
At the endpoint, euthanize the mice and collect tumors, spleens, and lymph nodes for further ex vivo analysis (e.g., flow cytometry, immunohistochemistry).
-
Protocol 3: Immune Cell Profiling by Flow Cytometry
This protocol describes the analysis of immune cell populations within the tumor microenvironment following combination therapy.
Materials:
-
Tumor tissue, spleen, and lymph nodes from the in vivo study
-
RPMI-1640 medium
-
Collagenase D and DNase I
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c, Granzyme B, Ki-67)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Tumors: Mince the tumor tissue and digest with Collagenase D and DNase I in RPMI-1640 for 30-60 minutes at 37°C. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Spleen and Lymph Nodes: Mechanically dissociate the tissues through a 70 µm cell strainer.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with FACS buffer.
-
-
Cell Staining:
-
Count the cells and resuspend them in FACS buffer.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorescently conjugated antibodies for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining (e.g., for Granzyme B, FoxP3), fix and permeabilize the cells using a fixation/permeabilization kit according to the manufacturer's instructions.
-
Incubate with antibodies for intracellular markers for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations.
-
Protocol 4: Cytokine Measurement by ELISA
This protocol is for quantifying the levels of cytokines in serum or cell culture supernatants.
Materials:
-
ELISA kit for the cytokine of interest (e.g., IFN-α, TNF-α, IL-12)
-
Serum samples from the in vivo study or cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kit.
-
Briefly, coat the ELISA plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (serum or supernatant) to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration in the samples based on the standard curve.[3][4][5]
Protocol 5: Western Blot Analysis of Signaling Pathways
This protocol is to assess the activation of key signaling molecules in cancer cells treated with this compound combinations.
Materials:
-
Cancer cells treated as in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB, anti-phospho-IRF7, anti-phospho-ERK, anti-phospho-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
-
Conclusion
The combination of this compound with other cancer therapies represents a promising strategy to enhance anti-tumor immunity and improve clinical outcomes. The protocols provided in this document offer a framework for the preclinical evaluation of these combination therapies. Researchers should adapt and optimize these protocols based on their specific cancer models and research questions. Rigorous preclinical investigation is crucial to identify the most effective combination strategies and to guide the design of future clinical trials.
References
- 1. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isatoribine for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Isatoribine for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a selective agonist for Toll-like receptor 7 (TLR7).[1][2][3][4][5] In vitro, it activates TLR7, which is primarily expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, initiating an innate immune response.
Q2: What are the common in vitro applications of this compound?
This compound is primarily used in vitro to:
-
Study the activation of the TLR7 signaling pathway.
-
Investigate the induction of cytokines, particularly type I interferons.
-
Evaluate its antiviral activity, notably against viruses like Hepatitis C Virus (HCV).
-
Assess its potential as an immunomodulatory agent in various disease models.
Q3: How should I prepare and store this compound for in vitro use?
-
Reconstitution: this compound is typically supplied as a powder. It is soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in sterile, anhydrous DMSO. Sonication may aid in dissolution.
-
Storage: Store the powder at -20°C for long-term stability (up to 2 years). The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.
-
Working Dilutions: Prepare fresh working dilutions from the DMSO stock in your cell culture medium. It is crucial to ensure the final DMSO concentration in your experiment is non-toxic to your cells, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (culture medium with the same final DMSO concentration) in your experiments.
Q4: What is a typical starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. A common strategy is to perform a dose-response experiment. Based on available literature for TLR7 agonists, a starting range of 0.1 µM to 10 µM is recommended for initial experiments. For sensitive cell lines or primary cells, lower concentrations may be effective.
Troubleshooting Guides
Issue 1: Low or no cellular response to this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the optimal effective concentration for your specific cell type and assay. |
| Low TLR7 Expression in Cells | Confirm that your cell line or primary cells express TLR7. This can be checked through literature search, qPCR, or flow cytometry. Plasmacytoid dendritic cells (pDCs) and B cells are known to have high TLR7 expression. |
| Incorrect Assay Endpoint or Timing | The kinetics of the response to TLR7 activation can vary. For cytokine production, consider measuring at different time points (e.g., 6, 12, 24, and 48 hours) post-treatment. |
| Degraded this compound | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inhibitory Components in Serum | Some components in fetal bovine serum (FBS) can interfere with compound activity. Consider reducing the serum percentage during the treatment period, if tolerated by your cells. |
Issue 2: High background or non-specific effects observed.
| Possible Cause | Troubleshooting Step |
| DMSO Cytotoxicity | The final concentration of DMSO in the culture medium may be too high. Ensure the final DMSO concentration is at a level well-tolerated by your cells (typically ≤ 0.1%). Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on cell viability and the assay readout. |
| Contamination of this compound | Ensure the stock solution and dilutions are prepared under sterile conditions to avoid microbial contamination, which can trigger immune responses. |
| Endotoxin Contamination | Endotoxin (LPS) contamination can lead to non-specific immune cell activation. Use endotoxin-free reagents and plasticware. |
Issue 3: this compound precipitates upon dilution in cell culture medium.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | This is a common issue with compounds dissolved in DMSO when diluted into an aqueous medium. To mitigate this, add the DMSO stock solution to the pre-warmed culture medium while gently vortexing or swirling to ensure rapid and even dispersion. Avoid adding the stock directly to a small volume of medium before further dilution. |
| High Working Concentration | If precipitation occurs at higher concentrations, you may have exceeded the solubility limit of this compound in your culture medium. Try using a lower starting concentration for your experiments. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Common In Vitro Assays
| Assay Type | Cell Type | Recommended Starting Concentration Range (µM) | Incubation Time |
| Cytokine Induction (e.g., IFN-α) | Human PBMCs | 0.1 - 10 | 24 - 48 hours |
| Antiviral Activity | HCV Replicon Cells (e.g., Huh-7) | 0.5 - 20 | 48 - 72 hours |
| TLR7 Activation | Reporter Cell Line (e.g., HEK-Blue™ hTLR7) | 0.01 - 5 | 18 - 24 hours |
| Cytotoxicity (e.g., MTT Assay) | Various Cell Lines | 1 - 100 | 24 - 72 hours |
Note: These are suggested starting ranges. Optimal concentrations and incubation times must be determined empirically for each specific experimental setup.
Table 2: Summary of this compound Properties
| Property | Value |
| Molecular Weight | 316.29 g/mol |
| Formula | C₁₀H₁₂N₄O₆S |
| Primary Target | Toll-like Receptor 7 (TLR7) |
| Common Solvent | DMSO |
| Storage (Powder) | -20°C |
| Storage (DMSO Stock) | -80°C |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control medium.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Measuring Cytokine Induction from Human PBMCs
This protocol outlines the steps to measure the production of cytokines (e.g., IFN-α) from human Peripheral Blood Mononuclear Cells (PBMCs) in response to this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Ficoll-Paque or similar density gradient medium
-
Freshly collected human whole blood from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
96-well round-bottom plates
-
Human IFN-α ELISA kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell density. Seed the cells in a 96-well plate.
-
Cell Stimulation: Prepare various concentrations of this compound in complete RPMI-1640 medium. Add the this compound dilutions to the wells containing PBMCs. Include a vehicle control (medium with DMSO) and an unstimulated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., IFN-α) in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the dose-response relationship.
Mandatory Visualizations
Caption: this compound activates TLR7 in the endosome, leading to the production of interferons and cytokines.
Caption: A general workflow for conducting in vitro experiments with this compound.
Caption: A logical flow for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Isatoribine Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the dissolution and storage of Isatoribine.
Troubleshooting Guides
This guide provides a systematic approach to resolving common issues with this compound.
Issue 1: this compound Powder Will Not Dissolve
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | This compound is known to be soluble in Dimethyl Sulfoxide (DMSO). Attempting to dissolve it directly in aqueous buffers or ethanol (B145695) may be ineffective. |
| Insufficient Solvent Volume | The concentration of the desired stock solution may exceed the solubility limit of this compound in DMSO. Increase the volume of DMSO incrementally until the powder fully dissolves. |
| Low Temperature | Dissolution can be slower at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution. |
| Poor Quality Reagent | Ensure the this compound powder is of high purity and has been stored correctly according to the manufacturer's instructions. |
Issue 2: Precipitation Observed After Diluting DMSO Stock in Aqueous Media
| Possible Cause | Troubleshooting Steps |
| High Final Concentration | The final concentration of this compound in the aqueous medium may exceed its solubility limit in that medium.[1] Reduce the final working concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous buffer can cause the compound to precipitate out of solution.[1] |
| - Pre-warm the aqueous medium to 37°C. | |
| - Add the this compound DMSO stock solution dropwise while gently vortexing the medium to ensure rapid and even mixing.[1] | |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] |
| pH of the Aqueous Medium | The solubility of this compound in aqueous solutions may be pH-dependent. The stability of similar compounds can be influenced by pH.[2] Consider testing the solubility in buffers with different pH values relevant to your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO. For most in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO.
Q2: What are the recommended storage conditions for this compound?
A2: The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Solid Powder (Short Term) | 0°C | Up to 2 weeks |
| Solid Powder (Long Term) | -20°C | Up to 2 years |
| Solution in DMSO (Short Term) | 4°C | Up to 2 weeks |
| Solution in DMSO (Long Term) | -80°C | Up to 6 months |
Q3: How can I prepare a working solution of this compound for cell culture experiments?
A3: To minimize precipitation and ensure accurate dosing, follow this general protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure it is fully dissolved.
-
On the day of the experiment, perform serial dilutions of your DMSO stock solution in pre-warmed (37°C) cell culture medium to achieve your desired final concentrations.
-
Add the diluted this compound solution to your cells, ensuring the final DMSO concentration is non-toxic (typically ≤ 0.1%).
Q4: My this compound solution in DMSO has been stored at -80°C and now shows some precipitate after thawing. What should I do?
A4: Precipitate formation after a freeze-thaw cycle can occur. To redissolve the precipitate, gently warm the vial to 37°C and vortex thoroughly. If the precipitate persists, brief sonication may be helpful. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes before the initial freezing.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Solubility in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in complete cell culture medium in the 96-well plate. Aim for a range of final concentrations (e.g., 1 µM to 100 µM).
-
Include a vehicle control well containing the same final concentration of DMSO without this compound.
-
Visually inspect the wells for any signs of precipitation immediately after preparation.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect the wells for precipitation at various time points (e.g., 1, 4, and 24 hours).
-
For a quantitative assessment, measure the absorbance of the plate at 600 nm at each time point. An increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration that remains clear both visually and by absorbance measurement is the maximum soluble concentration under your experimental conditions.
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: this compound signaling through TLR7.
References
Troubleshooting lack of immune response to Isatoribine in cell culture
Welcome to the technical support center for Isatoribine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro cell culture experiments involving the Toll-like receptor 7 (TLR7) agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective agonist for Toll-like receptor 7 (TLR7), an endosomal receptor primarily expressed by immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[1][2] Upon binding to TLR7, this compound initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors like IRF7 and NF-κB, culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][3][4] This immune response is the basis of its investigation as a potential therapeutic for viral infections like Hepatitis C.
Q2: Which cell lines are suitable for in vitro experiments with this compound?
A lack of response to this compound can be due to the use of cell lines that do not express TLR7. It is crucial to use a cell line that either endogenously expresses TLR7 or has been engineered to do so.
Table 1: Recommended Cell Lines for this compound Experiments
| Cell Type | Description | Key Considerations |
| Primary Human PBMCs | Peripheral Blood Mononuclear Cells contain various immune cells, including TLR7-expressing pDCs and B cells. | Donor variability can lead to differences in response. Proper isolation and handling are critical. |
| HEK293 Reporter Cells | Human Embryonic Kidney 293 cells engineered to express human TLR7 and a reporter gene (e.g., SEAP or luciferase) under the control of an NF-κB or IRF-inducible promoter. | Provides a robust and quantifiable readout of TLR7 activation. Commercially available options include HEK-Dual™ hTLR7 and HEK-Blue™ hTLR7. |
| Novus Biologicals' Human TLR7 Stable Cell Line | A stably transfected cell line expressing full-length human TLR7. | Suitable for functional assays and flow cytometry. |
| Primary Plasmacytoid Dendritic Cells (pDCs) | These cells are the primary producers of IFN-α in response to TLR7 agonists. | Can be challenging to isolate and culture. |
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its activity.
-
Solvent: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: A common practice for small molecules is to prepare a 10 mM stock solution in DMSO.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Solution: To prepare a working solution, dilute the DMSO stock directly into pre-warmed cell culture medium. It is crucial to ensure rapid mixing to prevent precipitation. The final DMSO concentration in the cell culture should be kept as low as possible, typically at or below 0.1% to 0.5%, as higher concentrations can be cytotoxic. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: What is a typical working concentration for this compound in cell culture?
The optimal working concentration of this compound will vary depending on the cell line and the specific assay. For initial experiments, it is recommended to perform a dose-response curve to determine the half-maximal effective concentration (EC50). A common starting range for TLR7 agonists is from 0.1 µM to 10 µM.
Troubleshooting Guides
Problem 1: No or Low Immune Response (e.g., no IFN-α production)
If you are not observing the expected immune response after treating your cells with this compound, consider the following potential causes and solutions.
Troubleshooting Flowchart for Lack of Immune Response
Caption: A step-by-step guide to troubleshoot a lack of immune response in this compound experiments.
Detailed Troubleshooting Steps:
Table 2: Troubleshooting Guide for Lack of Immune Response
| Potential Cause | Recommended Action |
| Inappropriate Cell Line | Confirm that your cell line expresses functional TLR7. If using a cell line with no known TLR7 expression, switch to a recommended cell line (see Table 1). You can verify TLR7 expression via qPCR or Western blot. |
| This compound Quality and Storage | Ensure the this compound powder is of high purity and has been stored correctly. Prepare a fresh stock solution in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| This compound Precipitation | When diluting the DMSO stock in aqueous media, precipitation can occur. Add the stock solution to the media while gently vortexing or swirling to ensure rapid and even distribution. Visually inspect the media for any signs of precipitation. |
| Suboptimal Concentration | The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell system. |
| Insufficient Incubation Time | The kinetics of the immune response can vary. Cytokine production in response to TLR agonists can be detected as early as 6 hours, with peak levels often observed between 24 and 48 hours. Perform a time-course experiment to identify the optimal incubation period. |
| Assay-Related Issues | Your downstream assay (e.g., ELISA, qPCR) may not be functioning correctly. Run a positive control for your assay (e.g., recombinant IFN-α for an IFN-α ELISA) to confirm that the assay itself is working. Check the expiration dates and storage conditions of all assay reagents. |
| Mycoplasma Contamination | Mycoplasma contamination can alter the immune response of cells. Regularly test your cell cultures for mycoplasma. |
Problem 2: High Variability Between Replicates
High variability in your results can obscure the true effect of this compound.
Table 3: Troubleshooting Guide for High Variability
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure you have a single-cell suspension before plating. Use a consistent and careful pipetting technique to seed the same number of cells in each well. Avoid "edge effects" in multi-well plates by not using the outer wells or by filling them with sterile media or PBS. |
| Uneven Drug Distribution | Ensure that the this compound working solution is thoroughly mixed before adding it to the cells. When adding the drug to the wells, do so in a consistent manner. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| Donor Variability (for primary cells) | When using primary cells like PBMCs, be aware that responses can vary significantly between donors. If possible, use cells from multiple donors to ensure the observed effects are not donor-specific. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile, complete cell culture medium
-
-
Preparation of 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Add the calculated volume of sterile DMSO to the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Ensure the final DMSO concentration in your working solutions does not exceed a non-toxic level for your cells (typically ≤ 0.1%).
-
Add the working solution to your cell cultures immediately after preparation.
-
Protocol 2: In Vitro Stimulation of PBMCs with this compound and Measurement of IFN-α
-
Cell Seeding:
-
Isolate PBMCs from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Count the cells and adjust the density to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
-
This compound Treatment:
-
Prepare a 2X working solution of this compound in complete RPMI-1640 medium. For a dose-response experiment, prepare a series of 2X concentrations (e.g., 20 µM, 10 µM, 2 µM, 0.2 µM).
-
Prepare a 2X vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Add 100 µL of the 2X this compound working solutions or the vehicle control to the appropriate wells.
-
Include a "no treatment" control with 100 µL of medium only.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours.
-
-
Measurement of IFN-α:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant from each well.
-
Measure the concentration of IFN-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Signaling Pathway and Workflow Diagrams
This compound Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound binding to TLR7.
General Experimental Workflow
Caption: A typical workflow for conducting in vitro experiments with this compound.
References
- 1. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory cytokines in vitro production are associated with Ala16Val superoxide dismutase gene polymorphism of peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to minimize toxicity of Isatoribine in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize and manage the toxicity of Isatoribine in animal studies. Given that this compound is an immunomodulatory agent acting as a selective Toll-like receptor 7 (TLR7) agonist, its toxicity profile is often linked to an overstimulation of the immune system.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicity?
A1: this compound is a selective agonist of Toll-like receptor 7 (TLR7).[1][2] TLR7 is a receptor primarily expressed in immune cells that recognizes single-stranded RNA, often of viral origin. Activation of TLR7 by this compound initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1] While this immune activation is the basis of its therapeutic effect, excessive or prolonged stimulation can lead to immune-mediated toxicity.
Q2: What are the potential signs of this compound toxicity in animal models?
A2: Based on the mechanism of action and known effects of other TLR7 agonists, potential signs of toxicity may include:
-
Systemic effects: Lethargy, weight loss, fever, and changes in behavior.
-
Immune-related effects: Splenomegaly (enlarged spleen), lymphadenopathy (enlarged lymph nodes), and changes in circulating immune cell populations.
-
Hematological effects: Anemia and thrombocytopenia (low platelet count).
-
Organ-specific toxicity: Potential for nephritis (kidney inflammation) and hepatitis (liver inflammation) at higher doses.
Q3: How can I proactively minimize the risk of toxicity in my this compound animal study?
A3: Proactive measures to minimize toxicity include:
-
Dose-range finding studies: Conduct preliminary studies with a wide range of doses to determine the maximum tolerated dose (MTD).
-
Staggered dosing: Instead of administering a high single dose, consider a fractionated dosing schedule.
-
Careful selection of animal models: Be aware that different strains of mice or other species may have varying sensitivities to TLR7 agonists.
-
Close monitoring: Implement a robust monitoring plan to detect early signs of toxicity.
Troubleshooting Guides
Issue 1: Animals are showing signs of systemic toxicity (e.g., weight loss, lethargy).
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Dose is too high | Reduce the dose of this compound. | Conduct a dose-response study to identify a better-tolerated dose (see Table 1 for an example). |
| Cytokine release syndrome | Measure plasma cytokine levels to confirm a "cytokine storm." | Collect blood samples at various time points post-dosing and perform a cytokine panel analysis using ELISA or a multiplex bead array (see Protocol 1). |
| Off-target effects | Perform a thorough literature search for known off-target effects of guanosine (B1672433) analogs (the chemical class of this compound). | Not applicable. |
Issue 2: Evidence of immune-related adverse effects (e.g., splenomegaly).
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Excessive immune stimulation | Correlate the dose with the degree of splenomegaly and other immune markers. | At necropsy, weigh the spleen and other lymphoid organs. Perform histopathological analysis of these tissues. |
| Myeloproliferative disorder | In cases of severe splenomegaly and cytopenias, consider the possibility of a myeloproliferative disorder, as has been observed with other TLR7 agonists in certain mouse strains. | Conduct a complete blood count (CBC) with differential and perform flow cytometry on spleen and bone marrow cells to characterize immune cell populations. |
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Murine Model
| Dose (mg/kg) | Mean Body Weight Change (%) | Spleen Weight (mg) | Plasma IFN-α (pg/mL) | Clinical Observations |
| Vehicle Control | +5.2 | 105 ± 15 | <10 | Normal |
| 1 | +3.1 | 120 ± 20 | 250 ± 50 | Normal |
| 5 | -2.5 | 180 ± 30 | 1500 ± 300 | Mild lethargy |
| 10 | -10.8 | 350 ± 50 | 5000 ± 800 | Significant lethargy, ruffled fur |
Note: This table contains illustrative data and should be adapted based on actual experimental findings.
Experimental Protocols
Protocol 1: Cytokine Profile Analysis
-
Sample Collection: Collect blood from animals via an appropriate method (e.g., retro-orbital sinus, tail vein) into EDTA-coated tubes at baseline and at 2, 6, and 24 hours post-Isatoribine administration.
-
Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.
-
Cytokine Measurement: Use a commercially available multiplex immunoassay (e.g., Luminex-based) or individual ELISA kits to quantify the levels of key cytokines such as IFN-α, TNF-α, IL-6, and IL-12. Follow the manufacturer's instructions for the chosen assay.
Mandatory Visualizations
Caption: this compound activates the TLR7 signaling pathway.
Caption: A workflow for troubleshooting this compound-related toxicity.
References
Overcoming resistance to Isatoribine in experimental systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Isatoribine and other TLR7 agonists in experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for Toll-like receptor 7 (TLR7), a protein crucial for the innate immune response.[1][2] Its primary mechanism of action involves stimulating TLR7, which is typically expressed in the endosomes of immune cells like dendritic cells and B cells.[2][3] This stimulation triggers a signaling cascade that leads to the production of type I interferons (such as IFN-α) and other pro-inflammatory cytokines.[3] This, in turn, activates various immune cells, including T cells and natural killer (NK) cells, to mount an anti-viral or anti-tumor response.
Q2: What are the known mechanisms of resistance to TLR7 agonists like this compound?
Resistance to TLR7 agonists can arise from several factors, broadly categorized as either intrinsic or acquired.
-
TLR Tolerance: Continuous or repeated exposure to a TLR7 agonist can induce a state of hyporesponsiveness known as "TLR tolerance." This is characterized by a diminished production of IFN-α and other cytokines upon subsequent stimulation. One proposed mechanism for this is the degradation of IRAK-1, a key signaling molecule downstream of TLR7.
-
Immunosuppressive Cytokine Induction: The inflammatory response triggered by TLR7 agonists can sometimes lead to a self-regulatory mechanism involving the production of immunosuppressive cytokines like IL-10. Elevated IL-10 can counteract the anti-tumor effects of the TLR7 agonist.
-
Genetic Alterations in the TLR7 Pathway:
-
Mutations in TLR7: Point mutations in the TLR7 gene can abolish its signaling capacity without affecting the binding of the agonist.
-
Loss of Downstream Signaling Components: Mutations or downregulation of essential adaptor proteins (like MyD88) or transcription factors (like IRF7) in the TLR7 signaling pathway can render cells resistant.
-
-
Alterations in Antigen Presentation: In the context of cancer immunotherapy, resistance can arise from the tumor cells' ability to evade immune recognition. One such mechanism is the loss of β2-microglobulin (β2M), which is essential for the proper functioning of MHC-I antigen presentation to CD8+ T cells.
Q3: In what experimental systems has resistance to TLR7 agonists been observed?
Resistance to TLR7 agonists has been studied in various preclinical models:
-
Cell Lines:
-
HEK293 cells: These human embryonic kidney cells are often engineered to express TLR7 and a reporter gene (like luciferase or SEAP) under the control of an NF-κB promoter. They are a standard tool for in vitro screening of TLR7 agonists and antagonists and for studying the effects of mutations on TLR7 signaling.
-
Cancer Cell Lines: Various cancer cell lines, such as murine colorectal cancer (CT26), melanoma (B16F10), and head and neck squamous cell carcinoma (SCC7, MOC1), have been used in co-culture systems or in vivo to study the anti-tumor effects of TLR7 agonists and the development of resistance.
-
-
Animal Models:
-
Tumor-bearing mice: Syngeneic mouse models are widely used to investigate the in vivo efficacy of TLR7 agonists, mechanisms of resistance, and strategies to overcome it. These models allow for the study of the tumor microenvironment and the systemic immune response.
-
Troubleshooting Guides
Problem 1: Diminished or no cellular response to this compound in vitro.
| Possible Cause | Troubleshooting Steps |
| Cell line does not express functional TLR7. | - Confirm TLR7 expression in your cell line at the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels.- Use a positive control cell line known to express functional TLR7 (e.g., certain plasmacytoid dendritic cell lines or HEK293-TLR7 reporter cells). |
| Degradation of this compound. | - Prepare fresh solutions of this compound for each experiment.- Store stock solutions at the recommended temperature and protect from light. |
| Induction of TLR tolerance. | - If your experimental design involves repeated or prolonged exposure to this compound, consider that you may be inducing TLR tolerance.- Optimize the dosing schedule to allow for a recovery period between treatments. |
| Suboptimal assay conditions. | - Ensure that the incubation time and concentration of this compound are optimized for your specific cell line and assay.- For cytokine measurements, a 24-hour incubation is often optimal. |
| Mycoplasma contamination. | - Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses to TLR agonists. |
Problem 2: Lack of in vivo anti-tumor efficacy of this compound.
| Possible Cause | Troubleshooting Steps |
| Induction of TLR tolerance. | - As with in vitro experiments, repeated systemic administration of a TLR7 agonist can lead to tolerance.- Experiment with different dosing schedules (e.g., once weekly vs. twice weekly) to minimize tolerance induction. |
| Immunosuppressive tumor microenvironment. | - The tumor microenvironment may contain high levels of immunosuppressive cells (e.g., regulatory T cells) or cytokines (e.g., IL-10, TGF-β).- Consider combination therapy with an agent that can modulate the tumor microenvironment, such as an IL-10 blocking antibody. |
| Poor bioavailability or rapid clearance of this compound. | - Consider alternative routes of administration (e.g., intratumoral vs. systemic) to increase local concentration at the tumor site.- Novel drug delivery systems, such as nanoparticles or hydrogels, can improve the in vivo half-life and targeting of TLR7 agonists. |
| Tumor escape through loss of antigen presentation. | - Analyze tumor cells for the expression of MHC-I and β2M.- If MHC-I expression is downregulated, consider combination therapies that activate innate immune cells like NK cells, which can kill tumor cells in an MHC-independent manner. A combination with a STING agonist could be effective in this scenario. |
Data Presentation
Table 1: In Vitro Cellular Responses to TLR7 Agonists
| Cell Line | TLR7 Agonist | Concentration | Readout | Result | Reference |
| HEK293-TLR7 | Imiquimod | 1 µg/mL | NF-κB activation (Luciferase assay) | Significant increase in luciferase activity | |
| Murine Splenocytes | SC1 | 10 µM | IL-6 production (ELISA) | Dose-dependent increase in IL-6 | |
| Human PBMCs | Loxoribine | 20 µg/mL | TNF-α production (ELISA) | Significant increase in TNF-α |
Table 2: In Vivo Anti-Tumor Efficacy of TLR7 Agonist Combinations
| Tumor Model | Treatment | Outcome | Reference |
| Murine Melanoma (D4M) | BRAF inhibitor + Imiquimod | Delayed resistance to BRAF inhibitor, increased T and NK cell activation | |
| Murine HNSCC (SCC7) | Anti-PD-1 + TLR7 agonist (1V270) | Suppressed tumor growth at primary and distant sites | |
| Murine Colon Cancer (CT26) | Doxorubicin + Imiquimod (in hydrogel) | Eliminated tumors and extended survival | |
| Murine Colon Cancer (CT26) | TLR9 agonist (CpG ODN) + TLR7/8 agonist (3M-052) | Elimination of large, established tumors |
Experimental Protocols
Protocol 1: In Vitro Assessment of TLR7 Activation using a Reporter Cell Line
-
Cell Culture: Culture HEK293 cells stably expressing human TLR7 and an NF-κB-driven secreted alkaline phosphatase (SEAP) reporter gene in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or a control TLR7 agonist (e.g., R848). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
SEAP Assay:
-
Collect the cell culture supernatant.
-
Measure SEAP activity using a commercially available chemiluminescent substrate according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis: Calculate the fold-increase in SEAP activity relative to the vehicle control.
Protocol 2: Measurement of Cytokine Production from Human PBMCs
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the PBMCs in RPMI-1640 medium supplemented with 10% FBS and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treatment: Add this compound at various concentrations to the wells. Include a positive control (e.g., LPS for TLR4 activation) and a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant.
-
Measure the concentration of cytokines of interest (e.g., IFN-α, TNF-α, IL-6) in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Generate a dose-response curve for this compound-induced cytokine production.
Visualizations
Caption: Simplified this compound-induced TLR7 signaling pathway.
References
- 1. Treatment failure of a TLR-7 agonist occurs due to self-regulation of acute inflammation and can be overcome by IL-10 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Improving the bioavailability of Isatoribine with prodrugs like ANA971
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the Toll-like receptor 7 (TLR7) agonist Isatoribine and its oral prodrug, ANA971. The resources below are intended for professionals in drug development and scientific research.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and its primary mechanism of action? A1: this compound is a selective agonist for Toll-like receptor 7 (TLR7), a receptor primarily expressed in the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells.[1][2][3] As a guanosine (B1672433) analog, it mimics single-stranded viral RNA, triggering the TLR7 signaling pathway. This activation leads to a downstream cascade involving MyD88 and IRF7, culminating in the production of type I interferons (IFN-α/β) and other inflammatory cytokines.[4] This immune response creates a potent antiviral state in the body.[1]
Q2: We are administering this compound orally in our animal model but observing poor efficacy. Why? A2: This is a common and expected issue. This compound, like many nucleoside analogs, suffers from very low oral bioavailability. Its hydrophilic nature limits its ability to be absorbed effectively through the gastrointestinal tract. Most successful preclinical and clinical proof-of-concept studies have utilized intravenous (IV) administration to achieve therapeutic systemic concentrations. For oral administration experiments, using a prodrug formulation is essential.
Q3: What is ANA971, and how does it solve the bioavailability problem? A3: ANA971 is an oral prodrug of this compound. A prodrug is an inactive or less active molecule that is chemically modified to overcome a specific barrier, such as poor absorption, and is then converted into the active drug within the body. ANA971 was specifically designed to improve the oral delivery of this compound. After oral administration, ANA971 is efficiently absorbed and then rapidly converted to active this compound during first-pass metabolism, likely through the action of esterases and oxidases in the liver. This strategy allows for systemic exposure to this compound at levels comparable to those achieved with IV administration.
Experimental Troubleshooting
Q4: How can we confirm that this compound or ANA971-derived this compound is activating TLR7 in our cell-based assays? A4: You can confirm TLR7 activation by measuring its downstream effects. A common method is using a reporter cell line, such as HEK-Blue™ hTLR7 cells, which express a secreted alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter. Alternatively, you can use primary immune cells, like human peripheral blood mononuclear cells (PBMCs), and measure the secretion of key cytokines such as IFN-α, TNF-α, or IP-10 using ELISA or multiplex bead assays.
Q5: Our in vitro prodrug conversion assay using ANA971 shows low yield of this compound. What are potential issues? A5: Inefficient conversion in vitro can stem from several factors:
-
Incorrect Metabolic System: The conversion of ANA971 to this compound requires specific enzymes, primarily esterases and aldehyde oxidases, which are abundant in the liver. Ensure your assay uses a metabolically competent system, such as liver S9 fractions or fresh liver homogenates, rather than plasma or simple buffer solutions which may lack the necessary enzymes.
-
Cofactor Deficiency: Ensure that necessary cofactors for the metabolic enzymes are present in your incubation mixture.
-
Compound Instability: Verify the stability of both ANA971 and this compound under your specific assay conditions (pH, temperature, solvent).
-
Analytical Method Sensitivity: Confirm that your LC-MS/MS or HPLC method is sufficiently sensitive and validated to detect the generated this compound at the expected concentrations.
Q6: We are observing high inter-subject variability in this compound plasma concentrations after oral ANA971 administration in our animal study. What could be the cause? A6: High pharmacokinetic variability is common in oral dosing studies and can be attributed to:
-
First-Pass Metabolism Differences: Genetic polymorphisms or physiological differences in the expression and activity of metabolic enzymes (e.g., esterases, oxidases) can lead to significant variation in the rate and extent of prodrug conversion between individual animals.
-
Gastrointestinal Factors: Differences in gastric pH, GI motility, and food intake can affect the dissolution and absorption of the ANA971 formulation. Ensure that animals are fasted uniformly before dosing.
-
Formulation Issues: Inconsistent dosing volume or poor solubility and stability of the ANA971 formulation can contribute to variability. Ensure the formulation is homogenous and stable for the duration of the experiment.
Quantitative Data Summary
The following table summarizes pharmacokinetic data from a Phase I study, illustrating the effectiveness of the prodrug strategy. ANA975, a related and well-documented oral prodrug of this compound, is used here as a surrogate to demonstrate the principle.
| Parameter | This compound (800 mg IV Infusion) | ANA975 (Oral Dose, Molar Equivalent to 800 mg this compound) |
| Administration Route | Intravenous | Oral |
| Mean Cmax (this compound) | ~13,000 ng/mL | ~1,700 ng/mL |
| Mean Tmax (this compound) | End of Infusion | ~2.5 hours |
| Mean AUC (this compound) | 35,000 - 45,000 ng·hr/mL | 35,000 - 45,000 ng·hr/mL |
| Bioavailability | 100% (Reference) | >85% |
Data compiled from findings reported in clinical studies of this compound and its prodrug ANA975. The similarity in Area Under the Curve (AUC) values demonstrates that the oral prodrug ANA975 successfully delivers a systemic exposure of this compound comparable to a direct IV infusion.
Experimental Protocols
Protocol 1: In Vitro Prodrug to Drug Conversion Assay
This protocol outlines a method to assess the conversion of ANA971 to this compound using liver fractions.
-
Prepare Reagents:
-
ANA971 stock solution (e.g., 10 mM in DMSO).
-
Liver S9 fraction (e.g., from mouse, rat, or human).
-
NADPH regenerating system (or appropriate cofactors).
-
Phosphate buffer (pH 7.4).
-
Ice-cold acetonitrile (B52724) with an internal standard for reaction quenching.
-
-
Incubation Procedure:
-
Pre-warm the liver S9 fraction and buffer to 37°C.
-
In a microcentrifuge tube, combine the S9 fraction, buffer, and NADPH regenerating system.
-
Initiate the reaction by adding ANA971 to a final concentration of 1-10 µM.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing:
-
Quench the reaction by adding 2-3 volumes of ice-cold acetonitrile with the internal standard to each aliquot.
-
Vortex and centrifuge at high speed for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
Analysis:
-
Quantify the concentrations of both ANA971 (disappearance) and this compound (appearance) using a validated LC-MS/MS method.
-
Calculate the rate of conversion.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol provides a general framework for evaluating the PK profile of this compound following oral administration of ANA971.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (or a relevant species), weighing 250-300g.
-
Fast the animals for at least 12 hours prior to dosing, with free access to water.
-
House animals individually for accurate sample collection.
-
-
Dosing:
-
Prepare a homogenous formulation of ANA971 in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer a single dose of the ANA971 suspension via oral gavage at a predetermined level (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100-200 µL) from a subset of animals at each time point via the tail vein or saphenous vein.
-
Typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation and Analysis:
-
Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS bioanalytical method.
-
-
Data Analysis:
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Visualizations
Caption: this compound activates the endosomal TLR7 pathway, leading to IFN-α/β production.
Caption: Workflow of ANA971 from oral administration to active this compound in circulation.
Caption: Experimental workflow for in vivo PK/PD assessment of an oral prodrug.
References
Validation & Comparative
A Comparative Efficacy Analysis of Isatoribine and R848 as TLR7 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Toll-like receptor 7 (TLR7) agonists: Isatoribine and R848. While both molecules are recognized for their ability to stimulate the innate immune system through TLR7 activation, they exhibit distinct characteristics in their receptor specificity, potency, and resulting cytokine profiles. This document aims to furnish researchers with the necessary data and methodologies to make informed decisions for their research and development endeavors.
Introduction to this compound and R848
This compound (7-thia-8-oxoguanosine) is a guanosine (B1672433) analog that acts as a selective agonist for TLR7.[1] It has been investigated for its antiviral properties, notably in clinical trials for Hepatitis C, where it demonstrated an ability to reduce viral load.[2] Its mechanism of action is believed to involve the stimulation of the patient's immune system to produce antiviral cytokines.[1]
R848 (Resiquimod) is an imidazoquinoline compound that functions as a dual agonist for TLR7 and, in humans, TLR8.[3] This dual agonism allows R848 to activate a broader range of immune cells compared to a selective TLR7 agonist.[3] R848 has been extensively studied in preclinical and clinical settings for its potential in treating various cancers and viral infections.
Mechanism of Action: The TLR7 Signaling Pathway
Both this compound and R848 exert their immunostimulatory effects by binding to TLR7 located within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells. Upon agonist binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF (TNF Receptor-Associated Factor) proteins. Ultimately, this pathway leads to the activation of key transcription factors, namely NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF7 (Interferon Regulatory Factor 7). Activation of NF-κB results in the transcription of pro-inflammatory cytokines such as TNF-α and IL-6, while IRF7 activation drives the production of type I interferons (IFN-α and IFN-β).
Comparative Efficacy: Potency and Cytokine Induction
Direct comparative studies providing head-to-head quantitative data for this compound and R848 are limited. However, by compiling data from various sources, we can draw a comparative picture of their efficacy.
| Parameter | This compound | R848 | Source(s) |
| TLR Specificity | Selective TLR7 agonist | Dual TLR7 and TLR8 agonist (human) | |
| EC50 for human TLR7 | Data not available in direct comparison | ~14.1 nM (macrophage re-education)~66.6 ng/mL (NF-κB induction in HEK293)0.75 µM (NF-κB induction in HEK293) | |
| IC50 (Antiviral/Antitumor) | Not directly reported | 4.2 µM (general antiviral/antitumor) | |
| Key Cytokine Induction | IFN-α | IFN-α, TNF-α, IL-6, IL-12 |
Note: The EC50 values for R848 are from different studies and assays, making a direct potency comparison with this compound challenging. The absence of a directly comparable EC50 for this compound is a significant data gap in the publicly available literature.
Cytokine Profile Insights
-
This compound: As a selective TLR7 agonist, this compound's primary therapeutic effect is believed to be mediated through the induction of type I interferons, particularly IFN-α. Clinical data from Hepatitis C trials support this, showing an induction of immunologic biomarkers consistent with an antiviral state.
-
R848: Due to its dual TLR7/8 agonism, R848 induces a broader and more robust cytokine response. In addition to potent IFN-α induction via TLR7, its activation of TLR8 on myeloid cells leads to the strong production of pro-inflammatory cytokines like TNF-α and IL-12. This broader cytokine profile may contribute to its potent anti-tumor and adjuvant activities.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture
This protocol outlines the standard procedure for isolating PBMCs from whole blood for use in cytokine induction assays.
Procedure:
-
Dilute fresh human whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque density gradient medium in a centrifuge tube.
-
Centrifuge at room temperature with the brake off to separate the blood components.
-
Aspirate the upper layer of plasma and platelets.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation.
-
Resuspend the final PBMC pellet in a complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum) and count the cells.
In Vitro Cytokine Induction Assay in PBMCs
This assay is used to quantify the production of cytokines by PBMCs upon stimulation with TLR7 agonists.
Procedure:
-
Plate the isolated PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound and R848 in the culture medium.
-
Add the TLR7 agonist dilutions to the wells containing PBMCs. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of specific cytokines (e.g., IFN-α, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
TLR7 Activation Assay in HEK-Blue™ Cells
This reporter gene assay is a common method to determine the potency (EC50) of TLR7 agonists.
Procedure:
-
Seed HEK-Blue™ hTLR7 reporter cells in a 96-well plate.
-
Prepare serial dilutions of this compound and R848.
-
Add the diluted agonists to the cells.
-
Incubate for 16-24 hours.
-
Add QUANTI-Blue™ Solution to the wells to detect the activity of secreted embryonic alkaline phosphatase (SEAP), the reporter protein.
-
Incubate for 1-3 hours until a color change is visible.
-
Measure the optical density at 620-655 nm.
-
Plot the results and calculate the EC50 value for each agonist.
Summary and Conclusion
This compound and R848 are both potent activators of the TLR7 signaling pathway, leading to the production of key immunomodulatory cytokines. This compound's selectivity for TLR7 makes it a candidate for therapeutic applications where a focused type I interferon response is desired, such as in the treatment of certain viral infections. In contrast, R848's dual TLR7/8 agonism results in a broader and more potent inflammatory response, which may be advantageous in oncology and as a vaccine adjuvant.
The choice between this compound and R848 will ultimately depend on the specific research or therapeutic goal. For applications requiring a strong, broad-spectrum innate immune activation, R848 is a compelling option. For indications where a more targeted IFN-α-driven response is preferred with potentially fewer inflammatory side effects, this compound may be more suitable. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their efficacy and to guide their optimal clinical application.
References
Validating Isatoribine's Specificity for TLR7 Over TLR8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Isatoribine's activity on Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), supporting its established role as a selective TLR7 agonist. The following sections present quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows to objectively showcase this compound's specificity.
Quantitative Comparison of this compound Activity on TLR7 and TLR8
This compound, a guanosine (B1672433) analog, has been identified as a potent and selective agonist for TLR7. Experimental evidence demonstrates that while this compound effectively activates TLR7, it does not induce a significant response from TLR8. This selectivity is crucial for therapeutic applications, as TLR7 and TLR8 activation can lead to distinct downstream immune responses.
The following table summarizes the activity of this compound on human TLR7 and TLR8 based on in vitro studies. The data is derived from experiments using human embryonic kidney (HEK) 293 cells engineered to express either human TLR7 or TLR8, with receptor activation measured via a downstream reporter, typically NF-κB.
| Compound | Target | Agonist Activity (EC50) | Reference |
| This compound | Human TLR7 | ~10 µM | [1] |
| This compound | Human TLR8 | No significant activity | [1] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The determination of this compound's specificity for TLR7 over TLR8 relies on robust in vitro assays. A standard method involves the use of reporter gene assays in a controlled cellular environment.
TLR7 and TLR8 Activation Reporter Assay
Objective: To quantify and compare the agonist activity of this compound on human TLR7 and TLR8.
Cell Lines:
-
HEK293 cells stably co-transfected with a human TLR7 expression plasmid and an NF-κB-inducible reporter plasmid (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP).
-
HEK293 cells stably co-transfected with a human TLR8 expression plasmid and an NF-κB-inducible reporter plasmid.
Materials:
-
This compound
-
Known TLR7 agonist (e.g., R848) as a positive control.
-
Known TLR8 agonist (e.g., R848, CL075) as a positive control.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, antibiotics).
-
Reporter gene assay reagents (e.g., luciferase substrate, SEAP detection reagent).
-
Microplate reader for luminescence or colorimetric detection.
Procedure:
-
Cell Seeding: Plate the TLR7- and TLR8-expressing HEK293 cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and control agonists in the appropriate cell culture medium.
-
Cell Stimulation: Remove the old medium from the cells and add the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and positive controls.
-
Incubation: Incubate the plates for a specified period (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
Reporter Gene Measurement:
-
For luciferase reporters, lyse the cells and add the luciferase substrate. Measure the luminescence using a microplate reader.
-
For SEAP reporters, collect the cell culture supernatant and measure the SEAP activity using a colorimetric substrate.
-
-
Data Analysis:
-
Normalize the reporter activity to the vehicle control.
-
Plot the dose-response curves for this compound and control agonists on both cell lines.
-
Calculate the EC50 values for TLR7 activation. For TLR8, determine if there is any significant activation compared to the vehicle control at the highest concentrations tested.
-
Visualizing the Molecular Interactions and Workflows
To further elucidate the mechanisms and experimental processes involved, the following diagrams are provided.
Caption: TLR7 signaling pathway initiated by this compound.
Caption: Workflow for TLR activation reporter assay.
Conclusion
The presented data and experimental outline affirm that this compound is a selective agonist for TLR7, with no significant activity on TLR8. This specificity is a key attribute for its consideration in therapeutic strategies that aim to modulate the immune system through the TLR7 pathway specifically, thereby avoiding the potentially different and broader inflammatory responses that can be triggered by TLR8 activation. Researchers and drug development professionals can utilize this information to guide their research and development efforts in the field of immunology and antiviral therapies.
References
Independent Verification of Isatoribine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isatoribine's mechanism of action with other Toll-like receptor 7 (TLR7) agonists, supported by available experimental data. We delve into the established signaling pathway of this compound, detail the experimental protocols for its verification, and present a comparative analysis with other relevant compounds in the field.
This compound's Established Mechanism of Action: TLR7 Agonism
This compound is recognized as a selective agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1][2] Its mechanism of action is centered on the stimulation of TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a signaling cascade that leads to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines.[3] This endogenous interferon response is the primary driver of this compound's antiviral and potential antitumoral activities.[1][3]
A proof-of-concept clinical study demonstrated that intravenous administration of this compound in patients with chronic Hepatitis C virus (HCV) infection led to a significant reduction in plasma HCV RNA levels. This antiviral effect was correlated with the induction of immunologic biomarkers indicative of a heightened immune state.
Below is a diagram illustrating the signaling pathway initiated by this compound.
Experimental Protocols for Verification
Independent verification of this compound's mechanism of action would involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
TLR7 Reporter Assay
This assay quantitatively measures the activation of the TLR7 signaling pathway by a test compound.
Objective: To determine if this compound activates the NF-κB signaling pathway downstream of TLR7.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably co-transfected with human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Culture: Culture the HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and appropriate selection antibiotics.
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and control compounds (e.g., R848 as a positive control, untreated as a negative control).
-
Add the compounds to the cells and incubate for 24 hours.
-
Collect the supernatant and measure SEAP activity using a spectrophotometer at 620-655 nm after adding a SEAP detection reagent like QUANTI-Blue™.
-
-
Data Analysis: Calculate the dose-dependent activation of NF-κB and determine the EC50 value for this compound.
Cytokine Induction Assay in Human PBMCs
This assay measures the production of cytokines from primary human immune cells in response to a TLR7 agonist.
Objective: To quantify the induction of IFN-α and other cytokines by this compound in a physiologically relevant cell population.
Methodology:
-
Cell Source: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin.
-
Assay Procedure:
-
Plate PBMCs in a 96-well plate.
-
Add serial dilutions of this compound and control compounds.
-
Incubate for 24-48 hours.
-
Collect the supernatant.
-
-
Cytokine Measurement: Quantify the concentration of IFN-α, TNF-α, IL-6, and other relevant cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: Generate dose-response curves for each cytokine and determine the EC50 values for this compound.
Comparative Analysis with Other TLR7 Agonists
A comprehensive evaluation of this compound involves comparing its performance against other well-characterized TLR7 agonists.
| Compound | TLR Specificity | Key Features | Clinical Status/Notes |
| This compound | Selective TLR7 agonist | Guanosine analog. Showed antiviral activity against HCV in a proof-of-concept study. | Development was largely discontinued (B1498344). Its oral prodrug, ANA773, was discontinued due to unfavorable toxicology results in long-term studies. |
| ANA773 | Selective TLR7 agonist (prodrug of this compound) | Orally bioavailable prodrug of this compound. Showed dose-dependent antiviral activity in HCV patients. | Development discontinued due to toxicology findings in preclinical studies. |
| Imiquimod | Primarily a TLR7 agonist | Imidazoquinoline compound. Approved for topical treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis. | Well-established clinical safety profile for topical use. |
| Resiquimod (R848) | TLR7 and TLR8 agonist | Imidazoquinoline compound. More potent inducer of a Th1-polarizing cytokine response (IFN-α, TNF-α, IL-12) compared to Imiquimod. | Investigated as a vaccine adjuvant and for the treatment of viral infections and cancer. |
| Vesatolimod (GS-9620) | Selective TLR7 agonist | Orally administered small molecule. Investigated for the treatment of chronic Hepatitis B and as part of an HIV cure strategy. | Generally well-tolerated in clinical trials, but did not show significant declines in HBsAg in a Phase II study for Hepatitis B. |
In Vitro Potency and Selectivity
While direct head-to-head comparative studies are limited, the available literature suggests that imidazoquinoline-based TLR7/8 agonists like Resiquimod (R848) are generally more potent inducers of a broad pro-inflammatory cytokine response compared to more selective TLR7 agonists. Selective TLR7 agonists are thought to primarily drive a type I interferon response, which may be advantageous in minimizing systemic inflammatory side effects. The selectivity of this compound for TLR7 over other TLRs, particularly TLR8, is a key characteristic, though comprehensive independent profiling data is not widely available.
Clinical Development and Outcomes
The clinical development of this compound and its prodrug ANA773 for chronic viral infections was halted. The discontinuation of ANA773's development was due to adverse findings in long-term toxicology studies, which deemed it unsuitable for chronic daily dosing. In contrast, other TLR7 agonists like Vesatolimod (GS-9620) have progressed further in clinical trials for different indications, although with mixed efficacy results.
| Compound | Indication | Key Clinical Finding | Reference |
| This compound | Hepatitis C | Significant reduction in plasma HCV RNA. | |
| ANA773 | Hepatitis C | Dose-related decrease in serum HCV RNA. | |
| Vesatolimod (GS-9620) | Hepatitis B | No significant decline in HBsAg levels. |
Off-Target Effects
Information regarding specific off-target screening for this compound is not extensively published. As with any small molecule drug candidate, a thorough off-target liability assessment is crucial. Standard industry practice involves screening against a panel of receptors, ion channels, transporters, and enzymes to identify potential unintended interactions that could lead to adverse effects.
Conclusion
The mechanism of action of this compound as a selective TLR7 agonist is well-established in the scientific literature, primarily supported by early clinical data in Hepatitis C. Independent verification of this mechanism would rely on standard in vitro assays such as TLR7 reporter and cytokine induction assays. When compared to other TLR7 agonists, this compound's development was hampered by the unfavorable long-term toxicology profile of its oral prodrug, ANA773. While other TLR7 agonists like Vesatolimod have advanced further in clinical trials, they have faced their own challenges in demonstrating clinical efficacy for certain indications. This comparative guide underscores the importance of not only the primary mechanism of action but also the overall safety and efficacy profile in the development of TLR7-targeted therapeutics.
References
Isatoribine's Immunomodulatory Performance: A Comparative Analysis in Human versus Mouse Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isatoribine, a selective Toll-like receptor 7 (TLR7) agonist, has demonstrated significant immunomodulatory effects in human clinical trials, particularly in the context of chronic Hepatitis C infection. Its mechanism of action revolves around the activation of TLR7, leading to the induction of an antiviral state characterized by the production of type I interferons and other pro-inflammatory cytokines. However, a direct comparative analysis of this compound's performance in human versus mouse immune cells is hampered by a lack of publicly available data on its effects in murine models. This guide provides a comprehensive overview of this compound's activity in human immune cells, juxtaposed with the known responses of mouse immune cells to other TLR7 agonists. The fundamental differences in TLR7 and TLR8 functionality between the two species are highlighted, providing crucial context for interpreting and translating preclinical murine data to human applications.
Introduction
This compound is a guanosine (B1672433) analog that acts as a potent and selective agonist for Toll-like receptor 7 (TLR7)[1]. TLR7 is an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. Upon activation, it initiates a signaling cascade that results in the production of type I interferons (IFN-α/β) and other inflammatory cytokines, crucial components of the innate immune response against viral pathogens. Clinical studies in patients with chronic Hepatitis C virus (HCV) infection have shown that systemic administration of this compound leads to a significant reduction in viral load, correlated with the induction of an antiviral state[1].
While the effects of this compound in humans are documented, its performance in mouse immune cells remains largely unreported in scientific literature. This presents a challenge for preclinical research and development, as mouse models are ubiquitously used to evaluate the efficacy and safety of novel immunomodulatory agents. This guide aims to bridge this knowledge gap by summarizing the available data on this compound in human cells and providing a comparative context using data from other TLR7 agonists in mouse models. A key focus will be on the inherent differences in TLR7 and the related TLR8 receptor between humans and mice, which significantly influences the immune response to TLR agonists.
Comparative Performance Analysis
Due to the absence of direct comparative studies of this compound, this section will first detail its effects on human immune cells and then discuss the response of mouse immune cells to other well-characterized TLR7 agonists.
This compound in Human Immune Cells
Clinical trials have provided the most robust data on this compound's performance in humans. Systemic administration in HCV-infected patients resulted in dose-dependent changes in immunological biomarkers and a statistically significant antiviral effect[1].
| Parameter | Observation in Human Immune Cells (in vivo) | Reference |
| Target Cells | Plasmacytoid dendritic cells (pDCs) are the primary targets, leading to IFN-α production. Monocytes are also activated to a lesser extent. | [2][3] |
| Primary Cytokine Response | Potent induction of IFN-α and IFN-regulated chemokines. | |
| Antiviral Effect | Significant reduction in plasma HCV RNA levels. | |
| Biomarker Induction | Increased levels of 2',5'-oligoadenylate synthetase, a marker of an antiviral state. |
TLR7 Agonist Performance in Mouse Immune Cells
Direct data for this compound in mice is unavailable. However, studies with other TLR7 agonists, such as R848 (which also activates TLR8 in humans but not mice) and loxoribine, provide insights into the expected murine response.
| Parameter | Observation in Mouse Immune Cells (in vitro/in vivo) | Reference |
| Target Cells | Plasmacytoid dendritic cells and B cells are the primary responders to TLR7-specific agonists. | |
| Primary Cytokine Response | Induction of IFN-α and pro-inflammatory cytokines. | |
| Key Difference from Humans | Mouse TLR8 is considered non-functional and does not respond to typical TLR7/8 agonists like R848. This means the response in mice is purely TLR7-mediated. | |
| In Vitro Splenocyte Response | TLR7 agonists induce the proliferation of splenocytes and the production of various cytokines, including IFN-γ, IL-6, and TNF-α. |
Key Differences in Human vs. Mouse TLR7/8 Biology
A critical factor influencing the comparative performance of TLR7 agonists is the difference in TLR7 and TLR8 functionality between humans and mice.
-
Human: Both TLR7 and TLR8 are functional. TLR7 activation in pDCs leads to high IFN-α production. TLR8 is highly expressed in myeloid cells (monocytes, macrophages, myeloid DCs) and its activation by dual TLR7/8 agonists like R848 results in the production of pro-inflammatory cytokines such as TNF-α and IL-12.
-
Mouse: Mouse TLR8 is not activated by known synthetic TLR7/8 agonists and is generally considered non-functional in this context. Therefore, the in vivo and in vitro responses to compounds like R848 in mice are solely mediated by TLR7.
This fundamental difference implies that mouse models may not fully recapitulate the human response to TLR7/8 agonists, as the contribution of TLR8-mediated signaling in myeloid cells is absent.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: Simplified TLR7 signaling pathway initiated by this compound.
Caption: General experimental workflow for in vitro comparison.
Experimental Protocols
While specific protocols for this compound in mouse cells are not available, the following are general methodologies used to assess the effects of TLR7 agonists on human and mouse immune cells.
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Whole blood is collected from healthy human donors in heparinized tubes.
-
PBMC Isolation: PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.
-
Cell Culture: Cells are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Stimulation: PBMCs are plated at a density of 1 x 10^6 cells/mL and stimulated with various concentrations of the TLR7 agonist.
-
Analysis: Supernatants are collected at different time points (e.g., 24, 48 hours) for cytokine analysis. Cells can be harvested for flow cytometry or gene expression analysis.
Isolation and Culture of Mouse Splenocytes
-
Spleen Harvest: Spleens are aseptically removed from mice.
-
Splenocyte Isolation: A single-cell suspension is prepared by mechanical disruption of the spleen followed by filtration through a cell strainer. Red blood cells are lysed using an ACK lysis buffer.
-
Cell Culture: Splenocytes are washed and resuspended in complete RPMI-1640 medium.
-
Stimulation: Cells are plated at a density of 2 x 10^6 cells/mL and treated with the TLR7 agonist.
-
Analysis: Similar to human PBMCs, supernatants and cells are collected for downstream analysis of cytokine production, proliferation, and gene expression.
Conclusion
This compound is a potent TLR7 agonist that effectively stimulates an antiviral immune response in humans. A direct comparison of its performance in mouse immune cells is currently limited by the lack of published data. However, by examining the effects of other TLR7 agonists in mice and considering the fundamental differences in TLR7 and TLR8 biology between the two species, researchers can make more informed decisions when designing and interpreting preclinical studies. The absence of a functional TLR8 in mice means that murine models will not fully capture the complex immunomodulatory effects of compounds that may have off-target effects on human TLR8. Future studies directly comparing this compound's activity in both human and mouse primary immune cells are warranted to provide a clearer understanding of its species-specific performance and to improve the translational value of preclinical mouse models.
References
Replicating Key Findings in Isatoribine Research: A Comparative Guide for Scientists
For researchers and drug development professionals, understanding the foundational data of immunomodulatory compounds is paramount. This guide provides a comparative analysis of key findings from seminal research on Isatoribine, a selective Toll-like receptor 7 (TLR7) agonist, and its alternatives for the treatment of Hepatitis C Virus (HCV) infection. The following sections detail the quantitative data, experimental protocols, and associated cellular pathways to facilitate the replication and extension of these pivotal studies.
Comparative Efficacy of TLR7 Agonists in HCV Treatment
This compound and Resiquimod (B1680535), both TLR7 agonists, have been evaluated for their ability to reduce viral load in patients with chronic HCV infection. The following tables summarize the key quantitative findings from seminal clinical trials.
Table 1: Antiviral Activity of this compound in Chronic HCV Patients [1]
| Treatment Group | Number of Patients | Mean Maximum Reduction in HCV RNA (log10 IU/mL) | Range of Maximum Reduction in HCV RNA (log10 IU/mL) |
| This compound (800 mg, once daily for 7 days) | 12 | -0.76 | -2.85 to +0.21 |
Data from the proof-of-concept study by Horsmans et al., Hepatology, 2005.[1]
Table 2: Antiviral Activity of Resiquimod in Chronic HCV Patients [2][3]
| Treatment Group | Number of Patients with ≥1-log Reduction | Number of Patients with ≥2-log Reduction | Number of Patients with ≥3-log Reduction |
| Resiquimod (0.02 mg/kg, twice weekly for 4 weeks) | 2 | 3 | 1 |
Data from a phase IIa study by Pockros et al., Journal of Hepatology, 2007.[2]
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for the key experiments are provided below.
Quantification of HCV RNA
A common method for quantifying viral load in clinical samples is the real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
Sample Collection and Preparation:
-
Collect whole blood from patients in serum separator tubes.
-
Centrifuge the tubes to separate the serum.
-
Store serum samples at -80°C until analysis.
-
-
RNA Extraction:
-
Isolate total RNA from serum samples using a commercial viral RNA extraction kit, following the manufacturer's protocol.
-
-
Real-Time RT-PCR:
-
Perform a one-step real-time RT-PCR using a commercially available HCV quantification assay.
-
The reaction typically includes primers and a probe targeting a conserved region of the HCV genome, such as the 5' untranslated region.
-
Include a known concentration of an internal quantification standard in each reaction to normalize for variations in RNA extraction and amplification efficiency.
-
Run the PCR on a thermal cycler with fluorescence detection capabilities.
-
-
Data Analysis:
-
Generate a standard curve using serial dilutions of a quantified HCV RNA standard.
-
Determine the HCV RNA concentration in patient samples by comparing their amplification curves to the standard curve.
-
Results are typically expressed in International Units per milliliter (IU/mL).
-
2',5'-Oligoadenylate Synthetase (OAS) Activity Assay
The induction of OAS activity is a key pharmacodynamic marker of TLR7 agonist activity.
-
Sample Preparation:
-
Collect whole blood in heparin-containing tubes.
-
Prepare peripheral blood mononuclear cell (PBMC) lysates or use whole blood lysates.
-
-
Enzyme Reaction:
-
Incubate the cell lysate with a reaction mixture containing ATP and a dsRNA activator (e.g., poly(I:C)).
-
The OAS enzyme in the lysate will polymerize ATP into 2',5'-oligoadenylates (2-5A).
-
-
Quantification of 2-5A:
-
The amount of 2-5A produced can be measured using various methods, including:
-
Radioimmunoassay (RIA): A competitive binding assay using a radiolabeled 2-5A tracer and a specific antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A colorimetric assay using an antibody specific for 2-5A.
-
Coupled spectrophotometric assay: A method that measures the pyrophosphate generated during the reaction.
-
-
-
Data Analysis:
-
Calculate the OAS activity based on the amount of 2-5A produced per unit of time and protein concentration.
-
Results are often expressed as picomoles of 2-5A per deciliter of blood or per milligram of protein.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral resiquimod in chronic HCV infection: safety and efficacy in 2 placebo-controlled, double-blind phase IIa studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
